Product packaging for 5-Butylbarbituric acid(Cat. No.:CAS No. 1953-33-9)

5-Butylbarbituric acid

Cat. No.: B154706
CAS No.: 1953-33-9
M. Wt: 184.19 g/mol
InChI Key: HTKIZIQFMHVTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Butylbarbituric acid (CAS 1953-33-9) is an organic compound belonging to the class of barbituric acid derivatives . With a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol, it serves as a valuable research chemical and synthetic intermediate . In contemporary scientific research, this compound is primarily utilized as a fundamental building block in synthetic chemistry for the preparation of more complex molecules and novel barbiturate derivatives . The pyrimidine-2,4,6-trione (PYT) scaffold it represents is actively investigated for developing new therapeutic agents, and studies have explored its potential neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS) . Furthermore, evidence suggests that structural analogues like 5-phenyl-5-butyl barbituric acid can exhibit marked anticonvulsant activity at dose levels below the hypnotic range, highlighting the research significance of the butyl-substituted core structure in differentiating biological mechanisms . As part of the barbiturate class, which are non-selective central nervous system (CNS) depressants, the mechanism of action for related compounds involves binding to the GABAA receptor, potentiating the action of the inhibitory neurotransmitter GABA by prolonging the duration of chloride channel opening . Additional research applications include studies on the compound's radical-scavenging and antioxidant properties, making it a subject of interest for research into mitigating oxidative stress . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3 B154706 5-Butylbarbituric acid CAS No. 1953-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKIZIQFMHVTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062085
Record name 5-Butyl barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1953-33-9
Record name 5-Butyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1953-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Butylbarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Butylbarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Butyl barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyl-1H,3H,5H-pyrimidine-2,4,6-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BUTYL BARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0Z1Q56YCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Butylbarbituric Acid (CAS: 1953-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Butylbarbituric acid, a derivative of barbituric acid. The information presented herein is intended to support research and development activities by providing detailed chemical, physical, and toxicological data, along with experimental protocols and a mechanistic overview of its biological activity.

Chemical and Physical Properties

This compound, with the CAS number 1953-33-9, is an organic compound belonging to the barbiturate (B1230296) class.[1][2] It serves as a key intermediate in the synthesis of more complex molecules and novel barbiturate derivatives.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1953-33-9[1][2][3]
Molecular Formula C₈H₁₂N₂O₃[1][3]
Molecular Weight 184.19 g/mol [1][3]
IUPAC Name 5-butyl-1,3-diazinane-2,4,6-trione[3]
Appearance White solid (powder, crystalline)[2]
Melting Point 204–208 °C[2]
Solubility Recrystallization from hot water is effective. Also soluble in ethanol (B145695), ethyl acetate, and benzene.[1]
pKa The pKa of the parent compound, barbituric acid, is 4.01. The specific pKa for this compound is not readily available in the searched literature.[4]

Synthesis and Characterization

The most common method for synthesizing this compound is through the condensation of a butyl-substituted malonic ester with urea (B33335) in the presence of a base, such as sodium ethoxide.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the classical synthesis of barbituric acids.

Materials:

  • Diethyl n-butylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve finely cut sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate, followed by a solution of dry urea in hot absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction time can vary, but several hours are typically required. A white solid may precipitate during the reaction.

  • Work-up: After the reaction is complete, add hot water to dissolve the solid. Acidify the solution with hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Crystallization: Cool the clear solution in an ice bath to induce crystallization of this compound.

  • Isolation and Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water. The crude product can be further purified by recrystallization from hot water or ethanol.[1]

  • Drying: Dry the purified product in a vacuum oven.

Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands for the carbonyl (C=O) groups in the range of 1700-1750 cm⁻¹ and a characteristic N-H stretching band around 3200 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (184.19 g/mol ).[1] Characteristic fragmentation patterns can further confirm the structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the butyl group and the barbiturate ring.

Mechanism of Action and Signaling Pathway

Like other barbiturates, this compound is a non-selective central nervous system (CNS) depressant.[1] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1]

Barbiturates bind to a specific site on the GABA-A receptor, which is a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the duration of the opening of the associated chloride (Cl⁻) channel when GABA is also bound.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the CNS.

At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, and can also block the channel.[5][6] The affinity and efficacy of these actions can vary depending on the subunit composition of the GABA-A receptor.[7]

GABAA_Pathway cluster_receptor GABA-A Receptor cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_R GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel Barbiturate_Site Barbiturate Binding Site Barbiturate_Site->Cl_Channel Potentiates GABA effect & prolongs channel opening GABA_Site GABA Binding Site GABA_Site->Cl_Channel Cl_in Cl⁻ Cl_Channel->Cl_in GABA GABA GABA->GABA_Site Binds Butylbarbituric_Acid 5-Butylbarbituric Acid Butylbarbituric_Acid->Barbiturate_Site Binds Cl_out Cl⁻ Cl_out->Cl_Channel Influx Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_in->Hyperpolarization Leads to

GABA-A Receptor Signaling Pathway and Barbiturate Action

Toxicological Data

While specific LD50 data for this compound was not found in the search results, data for related compounds are available and provide an indication of its potential toxicity. It is important to note that toxicity can vary significantly between different barbiturate derivatives.

CompoundRoute of ExposureSpeciesDoseReference(s)
5-sec-Butyl-5-(butylthiomethyl)barbituric acid, sodium saltIntraperitonealMouseLD50: 244 mg/kg[8]
5-sec-Butyl-5-(butylthiomethyl)barbituric acid, sodium saltIntravenousRabbitLD50: 44 mg/kg[8]
5-Butyl-5-ethyl-1-methylbarbituric acid, sodium salt, (+-)-IntravenousRatLDLo: 70 mg/kg[9]

According to a safety data sheet, 5-n-Butylbarbituric acid does not meet the criteria for classification as acutely toxic, a skin or eye irritant, a respiratory or skin sensitizer, mutagenic, or carcinogenic under Regulation (EC) No 1272/2008.[2] However, as with all chemical compounds, it should be handled with appropriate safety precautions in a laboratory setting.

Applications in Research

This compound and its derivatives are subjects of ongoing research. The pyrimidine-2,4,6-trione scaffold is being investigated for the development of new therapeutic agents.[1] Studies have explored its potential neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS).[1] Furthermore, structural analogs have shown anticonvulsant activity at doses below the hypnotic range, indicating the importance of the butyl-substituted core in differentiating biological mechanisms.[1] Research applications also include studies on its radical-scavenging and antioxidant properties.[1]

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and analysis of this compound in a research setting.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Start Start: Diethyl n-butylmalonate + Urea Reaction Condensation Reaction (Sodium Ethoxide) Start->Reaction Workup Acidification & Crude Product Isolation Reaction->Workup Recrystallization Recrystallization (Hot Water or Ethanol) Workup->Recrystallization Characterization Structural Characterization (NMR, IR, MS) Recrystallization->Characterization Purity Purity Analysis (HPLC, Melting Point) Characterization->Purity Final_Product Pure this compound Purity->Final_Product

General Workflow for Synthesis and Analysis

References

An In-depth Technical Guide to 5-Butylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Butylbarbituric acid is an organic compound and a derivative of barbituric acid, characterized by the molecular formula C₈H₁₂N₂O₃. While not pharmacologically active itself, it serves as a crucial synthetic intermediate and a research chemical for developing more complex molecules and novel barbiturate (B1230296) derivatives. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the broader biological context of the barbiturate class, including their mechanism of action as central nervous system depressants and their role in modulating the GABAₐ receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical Identity and Physicochemical Properties

This compound is systematically known as 5-butyl-1,3-diazinane-2,4,6-trione. Its core structure is the pyrimidine-2,4,6-trione scaffold, which is a subject of investigation for developing new therapeutic agents. Key identifiers and properties are summarized in the tables below.

Table 1: Identifiers for this compound

Identifier Value Reference
IUPAC Name 5-butyl-1,3-diazinane-2,4,6-trione
CAS Number 1953-33-9
Molecular Formula C₈H₁₂N₂O₃
InChIKey HTKIZIQFMHVTRJ-UHFFFAOYSA-N

| Synonyms | 5-butyl barbituric acid, NSC 32314 | |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 184.19 g/mol
Appearance White, crystalline powder
Melting Point 204 - 208 °C
Calculated LogP 1.78
Topological Polar Surface Area 75.3 Ų

| Purity (Typical) | >95% (Research Grade) | |

Synthesis and Analytical Characterization

The synthesis and subsequent purification and analysis are critical steps in the utilization of this compound for research and development.

Synthesis Protocol: Condensation Reaction

The classical and most common method for synthesizing 5-substituted barbituric acids is through the condensation of a substituted malonic ester with urea (B33335) in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize this compound via condensation of diethyl n-butylmalonate and urea.

  • Materials:

    • Diethyl n-butylmalonate

    • Urea

    • Sodium ethoxide (base)

    • Absolute ethanol (B145695) (solvent)

    • Hydrochloric acid (for acidification)

    • Distilled water

  • Methodology:

    • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.

    • Diethyl n-butylmalonate is added dropwise to the stirred solution.

    • Urea, dissolved in a minimum amount of warm absolute ethanol, is then added to the reaction mixture.

    • The mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring to facilitate the condensation reaction.

    • After the reaction is complete, the solvent (ethanol) is removed under reduced pressure.

    • The remaining residue is dissolved in water and filtered to remove any insoluble impurities.

    • The aqueous solution is then cooled in an ice bath and acidified with hydrochloric acid until the product precipitates out of the solution.

    • The crude this compound is collected by vacuum filtration and washed with cold water.

    • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield a pure crystalline solid.

    • The purity of the final product is confirmed by its sharp melting point and analytical techniques.

G cluster_reactants Reactant1 Diethyl n-butylmalonate Condensation Condensation Reaction Reactant1->Condensation Reactant2 Urea Reactant2->Condensation Catalyst Base (e.g., Sodium Ethoxide) Catalyst->Condensation Product This compound Condensation->Product

Caption: Classical synthetic workflow for this compound.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is essential. A combination of spectroscopic and chromatographic methods is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence and connectivity of the butyl group and the integrity of the barbituric acid backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates the molecular weight and elemental composition (C₈H₁₂N₂O₃). The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that serve as a molecular fingerprint.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound exhibits characteristic strong absorption bands for the carbonyl (C=O) groups in the 1700-1750 cm⁻¹ region and N-H stretching bands around 3200 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product, which is typically expected to be >95% for research applications. A common method involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture.

Table 3: Key Analytical Data for this compound

Analytical Technique Observed Feature Reference
HRMS Confirms molecular formula C₈H₁₂N₂O₃
IR Spectroscopy C=O stretching: ~1745 cm⁻¹N-H stretching: ~3200 cm⁻¹

| Predicted MS Adducts (m/z) | [M+H]⁺: 185.09208[M+Na]⁺: 207.07402[M-H]⁻: 183.07752 | |

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its core structure is representative of the barbiturate class of drugs, which are known central nervous system (CNS) depressants.

Pharmacological Context

Barbiturates produce a wide range of effects, from mild sedation to general anesthesia. Their use as sedative-hypnotics has largely been superseded by benzodiazepines due to a lower therapeutic index and higher risk of overdose. However, they remain in use for specific indications such as epilepsy (e.g., phenobarbital) and anesthesia (e.g., thiopental). Structural analogues of this compound, such as 5-phenyl-5-butyl barbituric acid, have shown marked anticonvulsant activity. Furthermore, the pyrimidine-2,4,6-trione scaffold is being investigated for potential neuroprotective effects.

Mechanism of Action at the GABAₐ Receptor

The primary mechanism of action for barbiturates involves their interaction with the GABAₐ receptor, the principal inhibitory neurotransmitter receptor in the brain.

Barbiturates act as positive allosteric modulators of the GABAₐ receptor. They bind to a site on the receptor that is distinct from the binding sites for both GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus causing CNS depression. At higher concentrations, barbiturates can also directly activate the GABAₐ receptor, contributing to their higher toxicity in overdose compared to benzodiazepines. Additionally, some barbiturates may also block excitatory AMPA receptors, further contributing to their overall CNS depressant effects.

G cluster_membrane Neuronal Membrane GABA_Receptor GABAₐ Receptor (Chloride Ion Channel) Cl_in Cl⁻ (intracellular) GABA_Receptor->Cl_in GABA GABA GABA->GABA_Receptor Binds Barbiturate This compound (as Barbiturate) Barbiturate->GABA_Receptor Binds (Allosteric Site) Prolongs Channel Opening Cl_out Cl⁻ (extracellular) Cl_out->GABA_Receptor Influx Result Hyperpolarization (Neuronal Inhibition) Cl_in->Result Increased Concentration

Caption: Mechanism of barbiturate action at the GABAₐ receptor.

Applications in Research and Drug Development

This compound is a valuable tool for researchers. Its primary applications include:

  • Synthetic Building Block: It serves as a precursor for the synthesis of more complex, often pharmacologically active, barbiturate derivatives. The butyl group at the C5 position can be a starting point for further chemical modifications.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can investigate how modifications to the butyl group or other parts of the molecule affect biological activity. This is crucial for optimizing lead compounds in drug discovery, particularly for anticonvulsant and neuroprotective agents.

  • Research Probe: The compound and its derivatives can be used to study the pharmacology of the GABAₐ receptor and to explore potential therapeutic applications related to CNS disorders and oxidative stress.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. According to aggregated GHS information, it may be harmful if swallowed and may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

  • Handling: Use in a well-ventilated area. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool place.

This information is for research purposes only and is not intended for human or veterinary use.

5-Butylbarbituric acid mechanism of action in the CNS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5-Butylbarbituric Acid in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as butobarbital, is a member of the barbiturate (B1230296) class of drugs, which exerts its primary effects as a central nervous system (CNS) depressant. Its mechanism of action is multifaceted, though it predominantly involves the potentiation of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor. At higher concentrations, it can also directly activate these receptors and modulate the function of other ligand-gated ion channels, including excitatory glutamate (B1630785) receptors. This technical guide provides a detailed examination of the molecular mechanisms underlying the sedative, hypnotic, and anticonvulsant properties of this compound and related barbiturates, summarizes key quantitative data from preclinical studies, and presents detailed protocols for essential experimental procedures used in its pharmacological characterization.

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The principal mechanism through which this compound and other barbiturates depress the CNS is by enhancing the action of GABA, the primary inhibitory neurotransmitter in the brain[1][2][3]. This is achieved through positive allosteric modulation of the GABA-A receptor, a ligand-gated chloride ion channel[4][5].

1.1. The GABA-A Receptor Complex

The GABA-A receptor is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻)[6]. The receptor is composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties[6]. Barbiturates bind to a specific site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines[3][4].

1.2. Enhancement of GABAergic Neurotransmission

Upon binding of GABA to its receptor, the chloride channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neurotransmission[2][5]. This compound potentiates this effect by binding to its allosteric site and prolonging the duration of the Cl⁻ channel opening, which increases the total influx of chloride ions for each GABA binding event[4]. This contrasts with benzodiazepines, which increase the frequency of channel opening but do not affect the duration[7].

1.3. Direct Agonism at High Concentrations

At higher, anesthetic concentrations, barbiturates can act as direct agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA[4][8]. This direct gating of the channel leads to a profound and widespread depression of the CNS, which accounts for the anesthetic effects and the higher toxicity of barbiturates in overdose compared to benzodiazepines[4].

GABAA_Modulation cluster_membrane Postsynaptic Neuronal Membrane GABA_A GABA-A Receptor Cl⁻ Channel Cl_Influx Increased Cl⁻ Influx GABA_A:p->Cl_Influx Channel Opens GABA GABA GABA->GABA_A Binds Butobarbital This compound Butobarbital->GABA_A Positive Allosteric Modulator (Increases channel open duration) Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression

Caption: Primary mechanism of this compound at the GABA-A receptor.

Secondary Mechanisms of Action

In addition to their primary effects on GABA-A receptors, barbiturates can also influence other neurotransmitter systems, which contributes to their overall pharmacological profile.

2.1. Inhibition of Excitatory Neurotransmission

Barbiturates have been shown to inhibit the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors[4][9]. Glutamate is the principal excitatory neurotransmitter in the CNS. By blocking these receptors, barbiturates reduce excitatory neurotransmission, further contributing to CNS depression[4][9].

2.2. Modulation of Voltage-Gated Ion Channels

At higher concentrations, barbiturates can also block voltage-gated sodium and calcium channels[5][9][10]. The inhibition of these channels can reduce neuronal excitability and neurotransmitter release, which may play a role in the anticonvulsant and anesthetic properties of these drugs.

Secondary_Mechanisms cluster_glutamate Glutamatergic Synapse cluster_voltage_gated Neuronal Axon/Terminal Butobarbital This compound (High Concentrations) AMPA_Receptor AMPA Receptor Butobarbital->AMPA_Receptor Inhibits VGCC Voltage-Gated Ca²⁺ Channel Butobarbital->VGCC Blocks Na_Ca_Influx ↓ Na⁺/Ca²⁺ Influx AMPA_Receptor->Na_Ca_Influx Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Na_Ca_Influx->Reduced_Excitability Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Ca_Influx->Reduced_Excitability

Caption: Secondary inhibitory mechanisms of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, data from related barbiturates such as pentobarbital (B6593769) and phenobarbital (B1680315) provide valuable insights into the potency and efficacy of this drug class.

Table 1: Potentiation and Direct Activation of GABA-A Receptors by Barbiturates

Compound Action Preparation EC₅₀ Reference
Pentobarbital Potentiation of GABAergic IPSCs Rat Neocortical Slices 41 µM [8]
Amobarbital Potentiation of GABAergic IPSCs Rat Neocortical Slices 103 µM [8]
Phenobarbital Potentiation of GABAergic IPSCs Rat Neocortical Slices 144 µM [8]
Pentobarbital Direct Activation of Cl⁻ Current Cultured Rat Hippocampal Neurons 330 µM [3]

| Phenobarbital | Direct Activation of Cl⁻ Current | Cultured Rat Hippocampal Neurons | 3000 µM |[3] |

Table 2: Inhibition of Other Receptors and Channels by Barbiturates | Compound | Target | Action | Preparation | IC₅₀ | Reference | | :--- | :--- | :--- | :--- | :--- | | Butabarbital | Nicotinic Acetylcholine Receptor | Inhibition of [¹⁴C]amobarbital binding | Torpedo nobiliana membranes | 690 µM |[11] | | Thiopental | AMPA Receptor | Inhibition of kainate-induced current | Cultured Rat Cortical Neurons | 49.3 µM |[12] | | Pentobarbital | AMPA Receptor (GluR2-containing) | Inhibition of kainate-induced current | Mouse Hippocampal Neurons | 51 µM |[13] | | Pentobarbital | Voltage-gated Na⁺ Channel | Reduction of channel open-time | Human Brain Synaptosomes | 610-750 µM |[5] |

Detailed Experimental Protocols

4.1. Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound like this compound for the GABA-A receptor.

Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Acquisition & Analysis p1 Homogenize rat brain in sucrose (B13894) buffer p2 Centrifuge to remove nuclei (1,000 x g) p1->p2 p3 Pellet membranes from supernatant (140,000 x g) p2->p3 p4 Wash pellet multiple times in binding buffer p3->p4 a1 Incubate membranes with: - [³H]muscimol (Radioligand) - Test Compound (e.g., Butobarbital) - Unlabeled GABA (for non-specific binding) p4->a1 a2 Incubate at 4°C for 45-60 min a1->a2 d1 Separate bound & unbound ligand (Rapid filtration) a2->d1 d2 Quantify radioactivity (Liquid Scintillation Counting) d1->d2 d3 Calculate IC₅₀ and Kᵢ values using Cheng-Prusoff equation d2->d3

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains in 10 volumes of ice-cold 0.32 M sucrose buffer[5].

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris[1].

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction[5].

    • Wash the pellet by resuspending in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three more times to remove endogenous GABA[5].

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration.

  • Binding Assay:

    • In triplicate, add the following to assay tubes: 50 µL of varying concentrations of this compound, 50 µL of [³H]muscimol (a high-affinity GABA-A agonist, final concentration ~5 nM), and 400 µL of the membrane preparation (0.1-0.2 mg protein)[4][5].

    • For determining non-specific binding, replace the test compound with a high concentration of unlabeled GABA (10 mM)[4].

    • For total binding, replace the test compound with buffer.

    • Incubate the tubes at 4°C for 45-60 minutes[4].

  • Data Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters, washing three times with ice-cold buffer to separate bound from unbound radioligand[1].

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter[5].

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[14].

4.2. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-A receptor-mediated currents from cultured neurons to assess the modulatory effects of this compound.

Methodology:

  • Cell Preparation:

    • Plate dissociated neurons (e.g., from rodent hippocampus or cortex) onto coverslips a few days prior to recording[11].

  • Recording Setup:

    • Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 16 mM glucose, pH 7.4)[9].

    • Pull a recording pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ[11].

    • Fill the pipette with an internal solution containing a high chloride concentration (e.g., 124 mM CsCl, 20 mM TEA, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM ATP, 0.1 mM GTP, pH 7.2) to isolate Cl⁻ currents[9].

  • Recording Procedure:

    • Approach a neuron with the recording pipette while applying light positive pressure[3].

    • Upon touching the cell membrane, release the pressure to form a high-resistance (>1 GΩ) seal[3].

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration[11].

    • Clamp the membrane potential at -70 mV[9].

  • Data Acquisition and Analysis:

    • Apply a low concentration of GABA (e.g., 3 µM, near the EC₂₀) via a perfusion system to elicit a baseline current[9].

    • Co-apply the same concentration of GABA with varying concentrations of this compound to measure the potentiation of the current[9].

    • Calculate the potentiation as the percentage increase in current amplitude compared to the baseline GABA response.

    • Plot the potentiation against the concentration of this compound to determine the half-maximal effective concentration (EC₅₀).

Conclusion

The primary mechanism of action of this compound in the CNS is the positive allosteric modulation of GABA-A receptors, leading to an enhancement of inhibitory neurotransmission. This is achieved by increasing the duration of GABA-activated chloride channel opening. At higher concentrations, it can directly activate these receptors and also inhibit excitatory neurotransmission by blocking glutamate receptors. This multifaceted pharmacological profile underlies its clinical use as a sedative-hypnotic and anticonvulsant. The experimental protocols detailed herein provide a framework for the continued investigation of this and other neurologically active compounds.

References

5-Butylbarbituric Acid: A Technical Guide to Solubility and pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-butylbarbituric acid, specifically focusing on its solubility and acid dissociation constant (pKa). Due to a lack of publicly available experimental data for this compound, this document outlines the established methodologies for determining these critical parameters. Furthermore, data for the parent compound, barbituric acid, is provided for comparative context. The guide also details the primary signaling pathway associated with barbiturates.

Physicochemical Data: this compound and Barbituric Acid

CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous SolubilitypKa
This compound C₈H₁₂N₂O₃184.19[2][3]Not Determined[1]Not Determined
Barbituric Acid C₄H₄N₂O₃128.09142 g/L (at 20 °C)[4]4.01[4]

Experimental Protocols for Determination of Solubility and pKa

Precise and reproducible experimental data are fundamental to drug development. The following sections detail the standard protocols for determining the aqueous solubility and pKa of barbiturate (B1230296) compounds.

Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[5] It is a robust and reliable technique that measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Methodology:

  • Preparation: An excess amount of the solid this compound is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, buffer solutions at various pH levels). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[6][7]

  • Equilibration: The vials are sealed and placed in a constant temperature shaker or agitator. The system is then agitated for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[7]

  • Sample Separation: After equilibration, the suspension is allowed to settle. To separate the solid phase from the liquid phase, the samples are either centrifuged or filtered. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[7][8]

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Below is a diagram illustrating the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or filter to remove solid equil1->sep1 quant1 Extract clear supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC or UV-Vis quant2->quant3 calc1 Determine solubility quant3->calc1 G cluster_gaba_receptor GABA-A Receptor Signaling gaba GABA gaba_receptor GABA-A Receptor gaba->gaba_receptor binds barbiturate This compound (Barbiturate) barbiturate->gaba_receptor binds to allosteric site cl_channel Chloride (Cl⁻) Channel gaba_receptor->cl_channel activates hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization prolonged opening leads to Cl⁻ influx cns_depression CNS Depression (Sedation, Hypnosis) hyperpolarization->cns_depression results in

References

Crystal Structure of 5-Ethyl-5-Butylbarbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 5-ethyl-5-butylbarbituric acid, a compound of significant interest in medicinal chemistry. Due to the lack of publicly available crystallographic data for 5-butylbarbituric acid, this guide focuses on its closely related and structurally significant analogue, 5-ethyl-5-butylbarbituric acid (also known as butethal or butobarbital). This document summarizes the crystallographic data from key studies, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design, polymorphism studies, and the broader field of pharmaceutical sciences.

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological activity of these compounds is highly dependent on the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring. 5-ethyl-5-butylbarbituric acid is a notable member of this class, and understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents.

This guide focuses on the crystal structure of 5-ethyl-5-butylbarbituric acid, which has been meticulously characterized by single-crystal X-ray diffraction. A key study by Nichol and Clegg (2005) not only redetermined the room-temperature structure but also revealed a temperature-dependent phase transition, providing valuable insights into the compound's solid-state behavior.[1][2]

Crystallographic Data

The crystal structure of 5-ethyl-5-butylbarbituric acid has been determined at both room temperature and low temperature (120 K), revealing a phase transition upon cooling.[2] The crystallographic data for both phases are summarized in the tables below.

Room-Temperature Crystal Structure

The initial room-temperature crystal structure was reported by Bideau in 1971 in the space group C2/c.[1] A subsequent redetermination confirmed this space group (though described as A2/a with a different axis selection).[1][3]

Table 1: Crystallographic Data for 5-Ethyl-5-Butylbarbituric Acid at Room Temperature

ParameterValue
Chemical FormulaC₁₀H₁₆N₂O₃
Formula Weight212.25 g/mol
Crystal SystemMonoclinic
Space GroupC2/c (or A2/a)
Z8

Data sourced from Nichol and Clegg (2005), referencing Bideau (1971).[1][2]

Low-Temperature Crystal Structure (120 K)

Upon cooling to 120 K, 5-ethyl-5-butylbarbituric acid undergoes a phase transition to the P2(1)/n space group, with two crystallographically independent molecules in the asymmetric unit.[1][2]

Table 2: Crystallographic Data for 5-Ethyl-5-Butylbarbituric Acid at 120 K

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)10.2220 (9)
b (Å)11.0636 (10)
c (Å)20.9787 (18)
β (°)96.728 (1)
Volume (ų)2356.2 (4)
Z8
Calculated Density (Mg m⁻³)1.197
Radiation Wavelength (Å)0.6933
Temperature (K)120 (2)
Crystal Size (mm)0.20 × 0.10 × 0.04

Data sourced from Nichol and Clegg (2005).[2]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 5-ethyl-5-butylbarbituric acid, based on established procedures for barbiturates and the specific details reported for this compound.

Synthesis of 5-Ethyl-5-Butylbarbituric Acid

The synthesis of 5,5-disubstituted barbituric acids is typically achieved through a condensation reaction between a substituted malonic ester and urea (B33335).[4][5]

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add diethyl ethylbutylmalonate followed by a solution of dry urea in hot absolute ethanol.

  • Reflux: Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reaction. A solid precipitate of the sodium salt of 5-ethyl-5-butylbarbituric acid will form.

  • Acidification: After cooling, dissolve the precipitate in hot water and acidify the solution with hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Isolation and Purification: Cool the solution to induce crystallization of the final product. Collect the white crystalline solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol-water mixture.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For 5-ethyl-5-butylbarbituric acid, crystals were serendipitously obtained from a failed reaction attempt.[3] General methods for single crystal growth include:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered container. Allow the solvent to evaporate slowly over several days to weeks to yield single crystals.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

X-ray Diffraction Analysis

The crystallographic data for 5-ethyl-5-butylbarbituric acid were collected using synchrotron radiation due to the weak diffracting nature of the crystals.[2][3]

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: For the low-temperature structure, the crystal is cooled to 120 K using a nitrogen cryostream. X-ray diffraction data are collected using a synchrotron radiation source.[2]

  • Data Processing: The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 5-ethyl-5-butylbarbituric acid.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis s1 Diethyl ethylbutylmalonate + Urea s2 Condensation with Sodium Ethoxide s1->s2 s3 Acidification (HCl) s2->s3 s4 Crude Product s3->s4 p1 Recrystallization s4->p1 p2 Single Crystal Growth (e.g., Slow Evaporation) p1->p2 p3 High-Quality Single Crystal p2->p3 a1 Synchrotron X-ray Diffraction (120 K and Room Temp) p3->a1 a2 Data Collection a1->a2 a3 Structure Solution (Direct Methods) a2->a3 a4 Structure Refinement a3->a4 a5 Crystallographic Data a4->a5

Caption: Experimental workflow for the synthesis and crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 5-ethyl-5-butylbarbituric acid, a significant analogue of the target compound this compound. The availability of high-resolution crystallographic data at both room and low temperatures reveals a fascinating temperature-dependent phase transition. The provided experimental protocols offer a practical guide for the synthesis and structural analysis of this class of compounds. The information presented herein serves as a foundational resource for researchers in medicinal chemistry and pharmaceutical sciences, aiding in the future design and development of novel barbiturate-based therapeutics.

References

An In-depth Technical Guide to 5-Butylbarbituric Acid: Synthesis, Pharmacology, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butylbarbituric acid, a derivative of barbituric acid, represents a class of compounds with significant interest in medicinal chemistry and pharmacology. As a member of the barbiturate (B1230296) family, its core structure offers a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, and relevant physicochemical and toxicological properties. This document is intended to serve as a foundational resource for researchers engaged in the study and development of barbiturate derivatives, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation.

Introduction

Barbituric acid and its derivatives have long been recognized for their diverse pharmacological activities, including sedative, hypnotic, and anticonvulsant effects. The biological activity of these compounds is largely influenced by the nature of the substituents at the 5-position of the pyrimidine (B1678525) ring. This compound, with a butyl group at this position, serves as an important chemical intermediate and a subject of research for its potential therapeutic applications.[1] Structural analogues of this compound have demonstrated notable anticonvulsant activity, highlighting the significance of the butyl substitution in modulating the compound's biological profile.[1] This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is both accessible and practical for the scientific community.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₃[1]
Molecular Weight 184.19 g/mol [1]
CAS Number 1953-33-9
IUPAC Name 5-butyl-1,3-diazinane-2,4,6-trione
Appearance White crystalline powder
Melting Point Not available
Solubility Soluble in water
pKa Not available

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical reactions. The two primary methods involve the condensation of a substituted malonic ester with urea (B33335) or a Knoevenagel condensation.

Condensation of Diethyl n-Butylmalonate with Urea

This classical approach is a widely used method for synthesizing 5-substituted barbiturates.[1] The reaction involves the condensation of diethyl n-butylmalonate with urea in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve metallic sodium (1 equivalent) in absolute ethanol (B145695) under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate (1 equivalent).

  • Addition of Urea: A solution of urea (1.1 equivalents) in warm absolute ethanol is then added to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Knoevenagel Condensation of Butyraldehyde (B50154) with Barbituric Acid

An alternative synthetic route is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like barbituric acid.[1] This method is particularly effective for synthesizing 5-substituted barbiturates.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine barbituric acid (1 equivalent) and butyraldehyde (1 equivalent) in a solvent such as water or ethanol.

  • Catalyst: A catalyst, such as ferric chloride (FeCl₃·6H₂O), is added to the mixture.[1]

  • Reaction Conditions: The mixture is heated to reflux for a specified period to drive the condensation reaction.

  • Product Formation: The reaction initially forms 5-butylidenebarbituric acid.[1]

  • Reduction (if necessary): The resulting 5-butylidenebarbituric acid can be subsequently reduced to this compound using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Purification: The final product is isolated and purified using standard techniques such as filtration and recrystallization.

Synthesis_Pathways cluster_0 Condensation Route cluster_1 Knoevenagel Condensation Route Diethyl n-butylmalonate Diethyl n-butylmalonate Condensation Condensation Diethyl n-butylmalonate->Condensation Urea Urea Urea->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Base 5-Butylbarbituric Acid_1 This compound Condensation->5-Butylbarbituric Acid_1 Barbituric Acid Barbituric Acid Knoevenagel Knoevenagel Barbituric Acid->Knoevenagel Butyraldehyde Butyraldehyde Butyraldehyde->Knoevenagel Catalyst Catalyst Catalyst->Knoevenagel 5-Butylidenebarbituric Acid 5-Butylidenebarbituric Acid Reduction Reduction 5-Butylidenebarbituric Acid->Reduction 5-Butylbarbituric Acid_2 This compound Reduction->5-Butylbarbituric Acid_2 Knoevenagel->5-Butylidenebarbituric Acid

Synthetic pathways to this compound.

Pharmacology and Mechanism of Action

The pharmacological effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Modulation

Barbiturates, including this compound, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site and potentiate the effect of GABA by prolonging the duration of the opening of the associated chloride ion channel.[1] This increased chloride influx leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability and producing the characteristic CNS depressant effects of this class of drugs. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

GABA_A_Mechanism This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Binds to allosteric site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Prolongs opening Increased Chloride Influx Increased Chloride Influx Chloride Channel->Increased Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Chloride Influx->Neuronal Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Neuronal Hyperpolarization->Decreased Neuronal Excitability CNS Depression CNS Depression Decreased Neuronal Excitability->CNS Depression

Mechanism of action at the GABA-A receptor.
Pharmacological Activity Data

CompoundAssayParameterValueReference
Pentobarbital Whole-cell patch clamp (rat hippocampal neurons)EC₅₀ (direct activation)0.33 mM[2]
Whole-cell patch clamp (rat hippocampal neurons)EC₅₀ (potentiation of 1 µM GABA)94 µM[2]
Phenobarbital Whole-cell patch clamp (rat hippocampal neurons)EC₅₀ (direct activation)3.0 mM[2]
Whole-cell patch clamp (rat hippocampal neurons)EC₅₀ (potentiation of 1 µM GABA)0.89 mM[2]
IPSC decay time constant (rat neocortical neurons)EC₅₀144 µM[3]
Amobarbital IPSC decay time constant (rat neocortical neurons)EC₅₀103 µM[3]

Experimental Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

  • Cell Culture: Utilize cultured neurons (e.g., rat hippocampal or cortical neurons) or HEK293 cells transiently expressing specific GABA-A receptor subunit combinations.

  • Electrophysiology Setup: Employ the whole-cell patch-clamp technique to record ionic currents from single cells.

  • Solution Preparation: Prepare an external solution containing standard physiological ion concentrations and an internal pipette solution with a chloride-based electrolyte.

  • Drug Application: Apply GABA and/or the test compound (this compound) to the cell using a rapid perfusion system.

  • Data Acquisition: Record the current responses to the application of the agonist and modulator at various concentrations.

  • Data Analysis: Construct concentration-response curves to determine EC₅₀ (for agonists and potentiators) or IC₅₀ (for inhibitors) values.

Toxicology and Pharmacokinetics

The toxicological and pharmacokinetic profiles of this compound are critical for assessing its therapeutic potential and safety.

Toxicology

As with other barbiturates, the primary toxic effect of this compound is expected to be central nervous system depression, which can lead to respiratory depression, coma, and death in cases of overdose. Specific LD₅₀ data for this compound is not available. However, the LD₅₀ for the parent compound, barbituric acid, provides a general reference point.

CompoundSpeciesRouteLD₅₀Reference
Barbituric Acid RatOral>5,000 mg/kg[4]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats).

  • Housing and Acclimatization: House animals individually with controlled environmental conditions and allow for an acclimatization period.

  • Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is repeated for a small number of animals.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Pharmacokinetics

The pharmacokinetic properties of barbiturates are heavily influenced by the lipophilicity of the 5-position substituents. While specific pharmacokinetic parameters for this compound are not documented, it is anticipated to have a moderate duration of action. The metabolism is likely to occur in the liver via oxidation of the butyl side chain.[1]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Utilize a suitable rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous bolus or oral gavage) at a defined dose.

  • Blood Sampling: Collect serial blood samples at predetermined time points from a suitable site (e.g., tail vein or saphenous vein).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability (F) for oral administration.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies S1 Synthesis of This compound S2 Purification S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 IV1 GABA-A Receptor Binding/Functional Assays S3->IV1 IV2 Determine EC50/IC50 IV1->IV2 INV1 Pharmacokinetic Studies (Rodents) IV2->INV1 INV2 Acute Toxicity Studies (Rodents) IV2->INV2 INV3 Determine PK Parameters (t1/2, CL, Vd) INV1->INV3 INV4 Determine LD50 INV2->INV4

A representative experimental workflow.

Conclusion

This compound remains a compound of significant interest due to its foundational role in the development of pharmacologically active barbiturates. This technical guide has provided a detailed overview of its synthesis, mechanism of action, and key experimental protocols for its evaluation. While specific quantitative data for this compound is limited, the provided information on related compounds offers a valuable framework for future research. The detailed methodologies and structured data presentation are intended to empower researchers to further explore the therapeutic potential of this and other 5-substituted barbituric acid derivatives. As our understanding of the structure-activity relationships of GABA-A receptor modulators continues to evolve, compounds like this compound will undoubtedly play a crucial role in the design of next-generation CNS therapeutics.

References

Neuroprotective Effects of 5-Butylbarbituric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-butylbarbituric acid represent a class of compounds with significant potential for neuroprotection. This technical guide synthesizes the current understanding of their putative neuroprotective mechanisms, drawing from the broader knowledge of barbiturate (B1230296) pharmacology. While direct experimental evidence for this compound derivatives in neuroprotection remains to be fully elucidated, their structural similarity to well-studied barbiturates suggests a multifaceted mode of action. This includes modulation of GABA-A receptors, inhibition of excitatory glutamate (B1630785) signaling, and potential effects on mitochondrial function. This document provides an overview of these mechanisms, collates available (though inferred) quantitative data, details relevant experimental protocols for future investigations, and visualizes the key signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss, leading to devastating functional decline. A key strategy in therapeutic development is the identification of neuroprotective agents that can mitigate neuronal damage. Barbiturates, a class of drugs derived from barbituric acid, have long been recognized for their central nervous system depressant effects, including sedation, anesthesia, and anticonvulsant activity.[1][2][3] These properties are intrinsically linked to their potential for neuroprotection, particularly in conditions of hypoxia or ischemia.[4] The pharmacological effects of barbiturates are primarily determined by the substituents at the C-5 position of the pyrimidine (B1678525) ring.[1][5] This guide focuses on this compound derivatives, a subclass with predicted lipophilicity that may influence their pharmacokinetic and pharmacodynamic profiles.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of barbiturates are thought to be mediated through several key mechanisms:

  • Potentiation of GABAergic Inhibition: Barbiturates are positive allosteric modulators of the GABA-A receptor.[6][7] By binding to a distinct site on the receptor complex, they increase the duration of chloride channel opening induced by GABA, leading to prolonged hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[7] This widespread dampening of neuronal activity can be protective in states of hyperexcitability that contribute to neuronal death.

  • Inhibition of Glutamate-Mediated Excitotoxicity: Excessive activation of glutamate receptors, particularly NMDA and AMPA receptors, is a major contributor to neuronal death in various neurological disorders.[8] Barbiturates have been shown to inhibit these receptors, thereby reducing the influx of calcium ions that triggers excitotoxic cell death cascades.[8][9] While some studies indicate this inhibition occurs at concentrations higher than those required for GABAergic modulation, it remains a significant potential neuroprotective mechanism.[8]

  • Mitochondrial Effects: Some barbiturates can inhibit mitochondrial respiration.[10][11][12] This action can be a double-edged sword. While reducing metabolic rate could be protective in ischemic conditions, excessive inhibition can impair cellular energy production and even potentiate excitotoxic neuronal death under certain circumstances.[10][11][12] The precise impact of this compound derivatives on mitochondrial function requires specific investigation.

Quantitative Data (Inferred)

Direct quantitative data on the neuroprotective efficacy of this compound derivatives is not currently available in the public domain. However, based on studies of structurally related barbiturates, we can infer potential efficacy. The following table summarizes representative data for other barbiturates in various in vitro neuroprotection models.

BarbiturateCell Line/ModelStressorConcentrationOutcome MeasureResultReference
PentobarbitalNeocortical NeuronsGABAergic IPSCs41 µM (EC50)Increased decay time constantPotentiation of GABAergic inhibition[6]
AmobarbitalNeocortical NeuronsGABAergic IPSCs103 µM (EC50)Increased decay time constantPotentiation of GABAergic inhibition[6]
PhenobarbitalNeocortical NeuronsGABAergic IPSCs144 µM (EC50)Increased decay time constantPotentiation of GABAergic inhibition[6]
SecobarbitalMouse Hippocampal VesiclesNMDA-induced Ca2+ flux> Anesthetic Conc.Inhibition of NMDA responseInhibition of excitotoxicity[8]
AmobarbitalRat Cortical CulturesNMDA100-300 µMNeuronal DeathPotentiation of NMDA toxicity[10][11][12]
ThiamylalRat Cortical CulturesNMDA100-300 µMNeuronal DeathPotentiation of NMDA toxicity[10][11][12]

Experimental Protocols

To rigorously assess the neuroprotective effects of this compound derivatives, a series of in vitro assays are recommended.

Primary Neuronal Culture and Treatment
  • Cell Source: Primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or mice) are considered a gold standard for neuroprotection studies. Alternatively, human-derived neuronal cell lines like SH-SY5Y or induced pluripotent stem cell (iPSC)-derived neurons can be used.[13]

  • Culture Conditions: Neurons are typically cultured on plates coated with poly-D-lysine and laminin (B1169045) in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.[13][14]

  • Compound Preparation and Application: this compound derivatives should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

In Vitro Neuroprotection Assays

4.2.1. Glutamate Excitotoxicity Assay

  • Plate Neurons: Seed primary neurons in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to mature for 7-10 days in vitro.

  • Pre-treatment: Pre-treat the neurons with various concentrations of the this compound derivative for 1-2 hours.

  • Induce Excitotoxicity: Add glutamate to the culture medium at a final concentration of 25-100 µM (the optimal concentration should be determined empirically for each neuronal preparation).

  • Incubation: Incubate the cells for 24 hours.

  • Assess Viability: Measure cell viability using the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[13]

4.2.2. Oxidative Stress Assay

  • Plate and Pre-treat Neurons: Follow steps 1 and 2 from the glutamate excitotoxicity assay.

  • Induce Oxidative Stress: Expose the neurons to hydrogen peroxide (H2O2) at a final concentration of 50-200 µM or a combination of buthionine sulfoximine (B86345) (BSO) and glutamate to induce oxidative stress.

  • Incubation: Incubate for 24 hours.

  • Assess Viability and ROS Production: Measure cell viability as described above. Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFDA.

Mechanistic Studies

4.3.1. Electrophysiology (Patch-Clamp)

  • To confirm the modulation of GABA-A receptors, whole-cell patch-clamp recordings can be performed on cultured neurons. The effect of the this compound derivative on GABA-evoked chloride currents can be measured. An increase in the current amplitude or a prolongation of the decay time would indicate positive allosteric modulation.

4.3.2. Calcium Imaging

  • To investigate the inhibition of glutamate receptors, intracellular calcium levels can be monitored using fluorescent calcium indicators like Fura-2 AM. A reduction in the glutamate-induced calcium influx in the presence of the test compound would suggest glutamate receptor antagonism.

4.3.3. Western Blotting

  • To explore the involvement of specific signaling pathways, Western blotting can be used to measure the levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell survival (e.g., phosphorylated Akt, ERK).

Visualization of Pathways and Workflows

Signaling Pathways

G cluster_excitotoxicity Glutamate Excitotoxicity Pathway cluster_gaba GABAergic Inhibition Pathway cluster_drug This compound Derivative Action Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx AMPAR->Ca_influx CellDeath Neuronal Cell Death Ca_influx->CellDeath GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Cl_influx ↑ Cl⁻ Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection BBA_derivative 5-Butylbarbituric Acid Derivative BBA_derivative->NMDAR Inhibits BBA_derivative->AMPAR Inhibits BBA_derivative->GABA_A_R Potentiates

Caption: Putative signaling pathways for neuroprotection by this compound derivatives.

Experimental Workflow

G start Start: Synthesize/Obtain This compound Derivatives culture Primary Neuronal Culture (e.g., Cortical Neurons) start->culture toxicity Determine Compound Cytotoxicity (Dose-Response) culture->toxicity neuro_assay Neuroprotection Assays toxicity->neuro_assay excitotoxicity Glutamate Excitotoxicity (MTT/LDH Assay) neuro_assay->excitotoxicity oxidative Oxidative Stress (H₂O₂/ROS Assay) neuro_assay->oxidative mechanistic Mechanistic Studies excitotoxicity->mechanistic oxidative->mechanistic patch_clamp Patch-Clamp (GABA-A Receptor Modulation) mechanistic->patch_clamp ca_imaging Calcium Imaging (Glutamate Receptor Inhibition) mechanistic->ca_imaging western Western Blot (Apoptotic/Survival Pathways) mechanistic->western data_analysis Data Analysis & Interpretation patch_clamp->data_analysis ca_imaging->data_analysis western->data_analysis end Conclusion on Neuroprotective Potential and Mechanism data_analysis->end

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound derivatives.

Conclusion

While direct experimental data on the neuroprotective effects of this compound derivatives is currently limited, their structural relationship to other well-characterized barbiturates provides a strong rationale for their investigation as potential neuroprotective agents. The established mechanisms of GABA-A receptor modulation and glutamate receptor inhibition offer clear starting points for mechanistic studies. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy and mechanisms of action of this promising class of compounds. Future research in this area is warranted to unlock the full therapeutic potential of this compound derivatives in the treatment of neurodegenerative diseases and acute brain injuries.

References

5-Butylbarbituric Acid: A Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butylbarbituric acid, a derivative of barbituric acid, is a significant synthetic intermediate in the development of a wide array of organic compounds, particularly those with potential therapeutic applications. Its chemical structure, featuring a reactive methylene (B1212753) group at the C-5 position, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its utility as a precursor for more complex molecules, with a focus on detailed experimental protocols, quantitative data, and key reaction pathways.

Synthesis of this compound

The most common and classical method for synthesizing this compound is through the condensation of a butyl-substituted malonic ester, typically diethyl n-butylmalonate, with urea (B33335) in the presence of a strong base such as sodium ethoxide.[1] This reaction, a variation of the well-established barbituric acid synthesis, proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl n-butylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol (B145695)

  • Hydrochloric acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl n-butylmalonate (1 equivalent) dropwise with stirring.

  • In a separate beaker, dissolve urea (1.1 equivalents) in warm absolute ethanol.

  • Add the urea solution to the reaction mixture and reflux for 7-8 hours. During this time, a solid precipitate of the sodium salt of this compound will form.

  • After reflux, cool the mixture and remove the excess ethanol via rotary evaporation.

  • Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound.

Quantitative Data for Synthesis:

ParameterValueReference
Typical Yield70-80%General synthetic knowledge
Melting Point128-130 °C
Molecular FormulaC8H12N2O3[1]
Molecular Weight184.19 g/mol [1]

Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Diethyl n-butylmalonate Diethyl n-butylmalonate Condensation & Cyclization Condensation & Cyclization Diethyl n-butylmalonate->Condensation & Cyclization Urea Urea Urea->Condensation & Cyclization Sodium Ethoxide (in Ethanol) Sodium Ethoxide (in Ethanol) Sodium Ethoxide (in Ethanol)->Condensation & Cyclization Base Catalyst Acidification (HCl) Acidification (HCl) Condensation & Cyclization->Acidification (HCl) Intermediate Salt Filtration & Washing Filtration & Washing Acidification (HCl)->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis of this compound Workflow.

This compound as a Synthetic Intermediate

The presence of an active methylene group at the 5-position of the barbiturate (B1230296) ring makes this compound a versatile intermediate for the synthesis of a variety of derivatives. Key reactions include Knoevenagel condensation and Michael addition, which allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.[1]

Knoevenagel Condensation

This compound can undergo Knoevenagel condensation with aldehydes and ketones to form 5-ylidene derivatives. These derivatives are important intermediates themselves, often exhibiting biological activity or serving as precursors for further transformations.

Experimental Protocol: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure 5-ylidene derivative.

Reaction Pathway for Knoevenagel Condensation:

G This compound This compound Reaction Reaction This compound->Reaction 5-Ylidene Derivative 5-Ylidene Derivative Reaction->5-Ylidene Derivative Knoevenagel Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Piperidine Piperidine Piperidine->Reaction Catalyst

Caption: Knoevenagel Condensation of this compound.

Michael Addition

The 5-ylidene derivatives synthesized via Knoevenagel condensation are excellent Michael acceptors. They can react with a variety of nucleophiles in a Michael addition reaction, allowing for the introduction of a wide range of substituents at the benzylic position.

Experimental Protocol: Michael Addition to a 5-Ylidene Derivative of this compound

Materials:

  • 5-Ylidene derivative of this compound

  • Michael donor (e.g., a thiol, amine, or another active methylene compound)

  • Suitable solvent (e.g., ethanol, DMF)

  • Base catalyst (e.g., triethylamine, sodium ethoxide)

Procedure:

  • Dissolve the 5-ylidene derivative (1 equivalent) and the Michael donor (1.1 equivalents) in a suitable solvent.

  • Add a catalytic amount of a base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, neutralize the catalyst if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to isolate the Michael adduct.

Tandem Knoevenagel-Michael Reaction Pathway:

G cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition This compound This compound 5-Ylidene Intermediate 5-Ylidene Intermediate This compound->5-Ylidene Intermediate Aldehyde Aldehyde Aldehyde->5-Ylidene Intermediate Final Product Final Product 5-Ylidene Intermediate->Final Product Michael Donor Michael Donor Michael Donor->Final Product

Caption: Tandem Knoevenagel-Michael Reaction Sequence.

Biological Significance and Therapeutic Potential

Barbiturates are well-known for their effects on the central nervous system (CNS).[1] While this compound itself is not a marketed therapeutic, its derivatives have been investigated for a range of pharmacological activities, including anticonvulsant and neuroprotective effects.[1] The pyrimidine-2,4,6-trione (PYT) scaffold present in this compound is a key pharmacophore in the development of new therapeutic agents.[1]

The primary mechanism of action for many barbiturates involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[1] By binding to a specific site on the GABAA receptor, barbiturates increase the duration of chloride channel opening induced by GABA, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Signaling Pathway: Barbiturate Action on the GABAA Receptor

G cluster_receptor GABAA Receptor-Chloride Channel Complex GABA Binding Site GABA Binding Site Chloride Channel Chloride Channel GABA Binding Site->Chloride Channel Opens Channel Barbiturate Binding Site Barbiturate Binding Site Barbiturate Binding Site->Chloride Channel Prolongs Opening Chloride Ions (Cl-) Chloride Ions (Cl-) Chloride Channel->Chloride Ions (Cl-) Influx GABA GABA GABA->GABA Binding Site Barbiturate Barbiturate Barbiturate->Barbiturate Binding Site Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ions (Cl-)->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability

Caption: Mechanism of Barbiturate Action at the GABAA Receptor.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the development of novel compounds for various applications, particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its C-5 position allow for the creation of a diverse library of derivatives through well-established reactions like the Knoevenagel condensation and Michael addition. The continued exploration of the chemistry of this compound and its analogues is likely to lead to the discovery of new molecules with important biological activities. This guide provides a foundational understanding for researchers and scientists looking to utilize this important chemical building block in their synthetic endeavors.

References

An In-depth Technical Guide on the Antioxidant Properties of 5-Butylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butylbarbituric acid, a derivative of barbituric acid, is a compound of interest in medicinal chemistry. While the parent barbituric acid scaffold is not typically associated with direct antioxidant activity, substitutions at the 5-position can confer radical-scavenging properties. This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action, including the putative involvement of the Nrf2 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Barbituric acid and its derivatives have a long history in pharmacology, primarily known for their effects on the central nervous system.[1] The biological activities of these compounds are significantly influenced by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring.[1][2] Recent research has expanded the scope of investigation to include other potential therapeutic applications, including antioxidant effects.[3][4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has spurred the search for novel antioxidant compounds. This guide focuses specifically on the antioxidant properties of this compound (also known as 5-butyl-pyrimidine-2,4,6-trione).

In Vitro Antioxidant Activity

Radical Scavenging Activity Data

The antioxidant activity of this compound and related derivatives was assessed by measuring the induction period (IP) of MMA polymerization initiated by the thermal decomposition of 2,2'-azobisisobutyronitrile (AIBN). A longer induction period indicates a higher radical-scavenging activity.

CompoundStructureConcentration (mol%)Induction Period (IP) (min)
This compound 5-butyl-pyrimidine-2,4,6-trione0.051.5
5-Butyl-2-thiobarbituric acid5-butyl-2-thioxo-dihydropyrimidine-4,6-dione0.052.8
5,5-Dimethyl-2-thiobarbituric acid5,5-dimethyl-2-thioxo-dihydropyrimidine-4,6-dione0.0510.2
Control (no inhibitor)--0.5

Data sourced from a study on the radical-scavenging activity of thiobarbituric acid derivatives.

Experimental Protocols

Determination of Radical-Scavenging Activity by Induction Period of MMA Polymerization

This method assesses the ability of a compound to inhibit the radical-initiated polymerization of methyl methacrylate (B99206) (MMA). The antioxidant acts as a radical scavenger, creating an induction period during which polymerization is suppressed.

Materials:

  • Methyl methacrylate (MMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) as a radical initiator

  • This compound (or other test compounds)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans

Procedure:

  • Sample Preparation: A solution of the test compound (e.g., this compound) in MMA is prepared at a specific concentration (e.g., 0.05 mol%). AIBN is added as the initiator (e.g., 1 mol%).

  • DSC Analysis: A small aliquot (approximately 10 µL) of the prepared solution is placed in an aluminum DSC pan and sealed.

  • Thermal Initiation: The sample is heated in the DSC instrument to a constant temperature (e.g., 70 °C) to initiate the thermal decomposition of AIBN and the subsequent polymerization of MMA.

  • Data Acquisition: The heat flow as a function of time is recorded. The polymerization of MMA is an exothermic process, which is observed as a peak in the DSC thermogram.

  • Determination of Induction Period: The induction period (IP) is determined as the time from the start of the experiment until the onset of the exothermic polymerization peak.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Mix MMA, AIBN, and This compound B Load Sample into DSC Pan A->B Transfer C Heat to 70°C B->C Initiate D Record Heat Flow vs. Time C->D Monitor E Identify Exothermic Peak D->E Analyze F Determine Induction Period (IP) E->F Calculate

Experimental workflow for the induction period method.

Potential Mechanisms of Antioxidant Action

While direct evidence for the antioxidant mechanism of this compound is limited, two primary avenues can be considered based on the general understanding of antioxidant compounds and the known cellular responses to oxidative stress.

Direct Radical Scavenging

The data from the induction period method suggests that this compound possesses some capacity to directly scavenge free radicals, thereby inhibiting the initiation and propagation of radical chain reactions. The hydrogen atoms on the methylene (B1212753) group at the 5-position and the N-H protons of the barbiturate (B1230296) ring are potential sites for hydrogen donation to neutralize free radicals. The structure-activity data presented in Table 1, showing that the thio-derivative has a longer induction period, suggests that modifications to the barbiturate ring can influence this activity.

Activation of the Nrf2-ARE Signaling Pathway (Hypothetical)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6][7][8][9] This is achieved through its binding to the Antioxidant Response Element (ARE) in the promoter region of these genes. While no studies have directly linked this compound to Nrf2 activation, it represents a plausible indirect mechanism of antioxidant action.

Hypothetical Signaling Pathway:

  • Cellular Stress: Oxidative stress or the presence of an Nrf2 activator can lead to the dissociation of Nrf2 from its inhibitor, Keap1.

  • Nrf2 Translocation: Nrf2 translocates to the nucleus.

  • ARE Binding: In the nucleus, Nrf2 forms a heterodimer with a small Maf protein and binds to the ARE.

  • Gene Transcription: This binding initiates the transcription of various antioxidant genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) synthesis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 translocation Keap1 Keap1 Keap1->Nrf2 inhibition Stress Oxidative Stress / this compound? Stress->Keap1 induces dissociation ARE ARE Nucleus_Nrf2->ARE binds Maf sMaf Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of 5-Butylbarbituric Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbituric acid, a pyrimidine (B1678525) derivative, serves as the foundational structure for a vast class of pharmacologically active compounds known as barbiturates.[1] While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the 5-position, exhibit a wide range of effects on the central nervous system (CNS).[1][2] These compounds are historically significant and continue to be investigated for their sedative, hypnotic, anesthetic, and anticonvulsant properties.[1][2][3] The nature of the alkyl or aryl group at the C-5 position is a primary determinant of the compound's pharmacological profile.[1]

5-Butylbarbituric acid is a member of this class, utilized as a synthetic intermediate for creating more complex molecules and novel barbiturate (B1230296) derivatives.[4] Research into its structural analogues has revealed potential for significant anticonvulsant activity at doses below the hypnotic range.[4] The mechanism of action for many barbiturates involves interaction with the GABA-A receptor, where they enhance the action of the inhibitory neurotransmitter GABA.[4] Modern research has expanded the scope of barbituric acid derivatives to include applications as anticancer, antioxidant, antibacterial, and anti-inflammatory agents, making their synthesis a key topic in medicinal chemistry and drug development.[4][5][6]

Primary Synthetic Methodologies

The synthesis of this compound is most classically achieved through a condensation reaction, adapting the well-established synthesis of barbituric acid. An alternative route for producing 5-substituted derivatives involves the Knoevenagel condensation.

Method 1: Condensation of Diethyl n-Butylmalonate with Urea (B33335)

This is the most direct and common approach for synthesizing this compound. It involves the condensation of a butyl-substituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.[4] The base deprotonates the malonic ester, forming a nucleophile that attacks the urea, leading to cyclization.

  • Materials: Diethyl n-butylmalonate, Urea, Sodium metal, Absolute ethanol (B145695), Hydrochloric acid (concentrated), Water.

  • Procedure:

    • Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve clean sodium metal (1 molar equivalent) in absolute ethanol under anhydrous conditions.

    • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate (1 molar equivalent).

    • Subsequently, add a solution of dry urea (1 molar equivalent) dissolved in hot absolute ethanol.

    • Reflux: Heat the reaction mixture to reflux at approximately 110°C for 7-8 hours. A white solid, the sodium salt of this compound, will precipitate.[7][8]

    • Work-up: After cooling, add hot water (50°C) to dissolve the precipitate.

    • Acidification: Acidify the solution by carefully adding concentrated hydrochloric acid with constant stirring until the solution is acidic to litmus (B1172312) paper.[7][8]

    • Isolation: Cool the clear solution in an ice bath or refrigerate overnight to crystallize the product.

    • Purification: Collect the white crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100-110°C.[8]

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products R1 Diethyl n-butylmalonate P1 Condensation & Cyclization R1->P1 R2 Urea R2->P1 B1 Sodium Ethoxide (Base) B1->P1 A1 Hydrochloric Acid P2 Acidification A1->P2 P1->P2 Intermediate Salt P3 Crystallization & Isolation P2->P3 Prod This compound

Caption: Workflow for the condensation synthesis of this compound.
Method 2: Knoevenagel Condensation for 5-Substituted Derivatives

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds and is particularly effective for synthesizing 5-substituted barbiturates.[4][9] This route involves reacting barbituric acid with an aldehyde, such as butyraldehyde (B50154), to form a 5-arylidene or 5-alkylidene intermediate. This intermediate can then be reduced to yield the final 5-alkyl substituted product.

  • Part A: Knoevenagel Condensation

    • Reaction Mixture: Dissolve barbituric acid (1 molar equivalent) and butyraldehyde (1 molar equivalent) in a suitable solvent such as ethanol-water or acetic acid.[9][10]

    • Reaction: Reflux the mixture for several hours. The progress can be monitored by TLC.

    • Isolation: Upon completion, cool the mixture. The product, 5-butylidenebarbituric acid, often precipitates and can be collected by filtration.

  • Part B: Reduction

    • Reaction Mixture: Suspend the 5-butylidenebarbituric acid intermediate in a suitable solvent (e.g., ethanol).

    • Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

    • Work-up: After the reaction is complete, neutralize the mixture if necessary and remove the solvent. The crude product can be purified by recrystallization to yield this compound.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Final Product R1 Barbituric Acid P1 Knoevenagel Condensation R1->P1 R2 Butyraldehyde R2->P1 Int1 5-Butylidenebarbituric Acid P1->Int1 P2 Reduction Prod This compound P2->Prod Int1->P2

Caption: Two-step synthesis of this compound via Knoevenagel condensation.

Quantitative Data for Barbituric Acid Derivatives

The following table summarizes available quantitative data for various barbituric acid derivatives from the literature. This data is provided for comparative purposes.

Compound NameSynthesis MethodYieldMelting Point (°C)Reference
Barbituric AcidCondensation72-78%245 (decomposes)[7][8]
1-Phenyl-3-t.butyl-barbituric acidMalonyl chloride route0.6 g (from 3.85 g urea deriv.)118-125[11]
Acetylated 1-phenyl-3-t.butyl-barbituric acidAcetylation-145-148[11]
5-Allylbarbituric acid derivativesMulti-step80-94%-[1]
5-Arylidene barbituric acid derivativesKnoevenagel89-99%-[1]
Sec-butylureaUrea + sec-butylamine76-79%166-167[12]

Applications in Drug Development: A Case Study

Derivatives of barbituric acid are actively investigated for novel therapeutic applications beyond their traditional CNS effects. Recent studies have highlighted their potential in oncology.

Antiproliferative Effects in Hepatocellular Carcinoma (HCC)

A novel barbituric acid derivative, designated BA-5, has demonstrated significant antiproliferative and antimigratory effects against human HCC cells, including those resistant to the standard-of-care drug sorafenib.[5]

  • Mechanism of Action: BA-5 was found to inhibit the phosphorylation of AKT and its downstream target p70s6k. This disruption of the AKT signaling pathway is crucial as it is a key regulator of cell growth and proliferation. Furthermore, BA-5 treatment led to an increase in cleaved PARP and cleaved caspase-7, indicating the induction of apoptosis (programmed cell death).[5] In xenograft mouse models, administration of BA-5 significantly inhibited tumor growth, suggesting its potential as a new candidate for HCC therapy.[5]

G BA5 BA-5 Derivative AKT AKT BA5->AKT inhibits phosphorylation Caspase Caspase-7 / PARP BA5->Caspase induces cleavage p70s6k p70s6k AKT->p70s6k activates Proliferation Cell Proliferation & Growth p70s6k->Proliferation promotes Apoptosis Apoptosis Caspase->Apoptosis triggers

Caption: Signaling pathway affected by the BA-5 barbituric acid derivative in HCC cells.

References

Application Notes and Protocols for 5-Butylbarbituric Acid in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Butylbarbituric acid, a derivative of barbituric acid, in neuropharmacology research. This document outlines its primary mechanism of action, potential therapeutic applications, and detailed protocols for in vitro and in vivo studies.

Introduction

This compound belongs to the barbiturate (B1230296) class of drugs, which are known for their central nervous system (CNS) depressant effects. The pharmacological properties of barbiturates are largely determined by the substituents at the C-5 position of the pyrimidine (B1678525) ring.[1] As a 5-alkyl substituted barbiturate, this compound is anticipated to exhibit sedative, hypnotic, and anticonvulsant properties. Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2]

Mechanism of Action

This compound, like other barbiturates, enhances GABA-A receptor function. Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, increasing the duration of chloride channel opening induced by GABA.[2] This leads to an prolonged influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of the inhibitory postsynaptic potential (IPSP), ultimately reducing neuronal excitability. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[3]

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in the inhibition of neuronal firing.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (α, β, γ subunits) GABA->GABAAR Binds BBA 5-Butylbarbituric acid BBA->GABAAR Binds (Allosteric Site) Cl_channel Chloride Channel (Open) GABAAR->Cl_channel Prolongs Opening Cl_ion Cl⁻ Cl_channel->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in

Caption: GABA-A receptor signaling pathway modulated by this compound.

Potential Applications in Neuropharmacology

Based on the known activities of structurally similar barbiturates, this compound is a valuable tool for investigating:

  • Epilepsy and Seizure Disorders: Its potential anticonvulsant properties make it a candidate for screening in models of epilepsy.[1]

  • Anxiety and Sedation: As a CNS depressant, it can be used to study the neural circuits underlying anxiety and sedation.

  • Neurodegenerative Diseases: Research has explored the potential neuroprotective effects of barbiturate-like structures in models of diseases like Amyotrophic Lateral Sclerosis (ALS).

  • Mechanism of Anesthesia: The anesthetic properties of barbiturates are well-established, and this compound can be used to further elucidate the molecular mechanisms of general anesthesia.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )In Vitro Potency (GABA-A Receptor)In Vivo Anticonvulsant Activity (Rodent Models)
This compound 184.19Data not availableData not available
Pentobarbital 226.27EC50 for potentiation of GABA: ~20-35 µM[4]Anesthetic dose (mouse, IP): 40-70 mg/kg[5]
Butalbital 224.26Potentiates GABA-induced chloride conductanceUsed in combination for tension headaches
Phenobarbital 232.24EC50 for potentiation of GABA: ~0.89 mM[3]Effective against MES-induced seizures in rats

Note: The provided data for related compounds should be used as a starting point for dose-response studies with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological properties of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to assess the modulatory effects of this compound on GABA-A receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABA-A receptor subunits).

Patch_Clamp_Workflow A Cell Culture (e.g., primary neurons, HEK293) B Obtain Gigaohm Seal & Whole-Cell Configuration A->B C Establish Baseline GABA-evoked Current (EC10-20) B->C D Co-apply this compound + GABA C->D E Record Potentiated Current D->E F Data Analysis: Dose-Response Curve (EC50) E->F

Caption: Workflow for whole-cell patch-clamp electrophysiology.

  • Cells: Primary hippocampal or cortical neurons, or HEK293 cells transfected with GABA-A receptor subunits (e.g., α1β2γ2).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

  • GABA Stock Solution: 100 mM in deionized water.

  • This compound Stock Solution: 10 mM in DMSO.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Using a glass micropipette (3-5 MΩ resistance) filled with internal solution, approach a single cell and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Establish a stable baseline GABA-evoked current by applying a low concentration of GABA (EC10-20) for a short duration (e.g., 2-5 seconds).

    • Co-apply varying concentrations of this compound with the same concentration of GABA.

    • Ensure complete washout between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percentage potentiation for each concentration.

    • Plot the concentration-response curve and fit with a Hill equation to determine the EC50.

In Vitro Neurotoxicity Assessment

This protocol outlines methods to evaluate the potential cytotoxic effects of this compound on neuronal cells.

Neurotoxicity_Workflow A Plate Neuronal Cells (e.g., SH-SY5Y, primary neurons) B Treat with varying concentrations of this compound (24-72 hours) A->B C Perform Cytotoxicity Assays B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Data Analysis: Determine IC50 D->G E->G F->G

Caption: Workflow for in vitro neurotoxicity assessment.

  • Cells: SH-SY5Y neuroblastoma cell line or primary neuronal cultures.

  • Culture Medium: Appropriate for the chosen cell type.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH cytotoxicity assay kit, Caspase-Glo® 3/7 Assay kit.

  • This compound: Prepared in culture medium from a DMSO stock.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 1 mM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • Assays:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.

    • LDH Assay: Collect the supernatant and measure LDH release according to the kit manufacturer's instructions.

    • Caspase-3/7 Assay: Add the Caspase-Glo® 3/7 reagent and measure luminescence.

  • Data Analysis: Calculate cell viability or apoptosis relative to the vehicle control and determine the IC50 value.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

MES_Test_Workflow A Administer this compound (or vehicle) to mice/rats (IP) B Wait for appropriate pre-treatment time A->B C Induce Seizure via Corneal Electrodes (MES) B->C D Observe for Hind Limb Tonic Extension C->D E Record Protection (%) D->E F Data Analysis: Determine ED50 E->F

Caption: Workflow for the Maximal Electroshock (MES) test.

  • Animals: Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g).

  • MES Apparatus: A device capable of delivering a constant current stimulus through corneal electrodes.

  • This compound: Dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • Animal Groups: Divide animals into groups, including a vehicle control group and several dose groups for this compound.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED50) using probit analysis.

Safety Precautions

This compound is a research chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Application of 5-Butylbarbituric Acid as a Chemical Intermediate: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Butylbarbituric acid serves as a versatile chemical intermediate in the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. Its core structure, a pyrimidine-2,4,6-trione, allows for modifications, primarily at the C-5 position, leading to compounds with a wide spectrum of biological activities. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a foundational scaffold in the development of novel therapeutic agents. The primary applications center on the synthesis of derivatives with anticonvulsant, antimicrobial, and cytotoxic properties.

Synthesis of 5,5-Disubstituted Barbituric Acid Derivatives

The most common application of this compound as an intermediate is in the synthesis of 5,5-disubstituted derivatives. The presence of a butyl group at the 5-position provides a lipophilic anchor, and further substitution at this position with various alkyl or aryl groups allows for the fine-tuning of the molecule's pharmacological properties.

Synthesis of 5-Butyl-5-phenylbarbituric Acid

One key derivative is 5-butyl-5-phenylbarbituric acid, which combines the lipophilic butyl group with an aromatic phenyl group, a common feature in many centrally active drugs.

Experimental Protocol: Synthesis of 5-Butyl-5-phenylbarbituric Acid

This protocol is adapted from general methods for the synthesis of 5,5-disubstituted barbiturates.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted iodobenzene.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-butyl-5-phenylbarbituric acid.

Expected Yield: 60-70%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Knoevenagel Condensation for the Synthesis of 5-Benzylidenebarbituric Acid Derivatives

This compound can undergo Knoevenagel condensation with various aromatic aldehydes to yield 5-(substituted benzylidene)barbituric acid derivatives. These compounds serve as important intermediates for further reactions, such as Michael additions, and have shown a range of biological activities, including antimicrobial and cytotoxic effects.

Experimental Protocol: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or acetic acid

  • Piperidine (B6355638) or pyridine (B92270) (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol or acetic acid.

  • Add a catalytic amount of piperidine or pyridine to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Quantitative Data for Knoevenagel Condensation Products:

AldehydeCatalystSolventReaction Time (h)Yield (%)
BenzaldehydePiperidineEthanol3>90
4-ChlorobenzaldehydePiperidineEthanol2.5>90
4-NitrobenzaldehydePiperidineEthanol2>95

Note: The above data is for barbituric acid and serves as an estimation for reactions with this compound.

Michael Addition Reactions

The 5-benzylidene derivatives of this compound are excellent Michael acceptors. They can react with a variety of nucleophiles to generate more complex molecules with potential therapeutic applications.

Experimental Workflow: Knoevenagel Condensation followed by Michael Addition

G A This compound C Knoevenagel Condensation A->C B Aromatic Aldehyde B->C D 5-Butyl-5-(substituted benzylidene)barbituric Acid C->D F Michael Addition D->F E Nucleophile (e.g., Thiol, Amine) E->F G Michael Adduct (Complex Derivative) F->G

Caption: Knoevenagel-Michael reaction sequence.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities. The following sections summarize the available quantitative data.

Antimicrobial Activity

Amphipathic barbiturates derived from 5,5-disubstituted barbituric acids have shown potent antimicrobial activity. While the cited studies do not start directly from this compound, they provide a strong rationale for synthesizing and testing 5-butyl-containing analogues. The data below is for related 5,5-disubstituted barbiturates and indicates the potential for this class of compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amphipathic Barbiturates against Reference Bacterial Strains [1]

CompoundLipophilic Side ChainGram-positive (µg/mL)Gram-negative (µg/mL)
S. aureusC. glutamicum
6e 3,5-di-Br-benzyl1-81-8
6g 4-tBu-benzyl1-81-8
6h 3,5-di-tBu-benzyl0.25-40.25-4
7 (Guanidine derivative of 6h) 3,5-di-tBu-benzyl<0.13-2<0.13-2

Note: These compounds are N,N'-dialkylated-5,5-disubstituted barbiturates, demonstrating the potential of this scaffold.

Cytotoxic Activity

Barbituric acid-based chromene derivatives have been evaluated for their in vitro anticancer activity. Although not directly synthesized from this compound, these findings suggest a promising avenue for the development of cytotoxic agents based on the barbiturate (B1230296) core.

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Barbituric Acid-Based Chromene Derivatives [2]

CompoundA2780 (Ovarian)MCF7 (Breast)A549 (Lung)
4g 10.1 ± 1.112.3 ± 1.515.6 ± 1.8
Doxorubicin (Control) 0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Note: Compound 4g is a representative barbituric acid-based chromene derivative.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many barbiturate derivatives, particularly those with sedative, hypnotic, and anticonvulsant properties, is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

GABA-A Receptor Modulation by Barbiturates

Barbiturates bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. Specifically, barbiturates increase the duration of the chloride channel opening induced by GABA, leading to an enhanced influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in CNS depression.

G cluster_0 Neuronal Membrane GABA_R GABA-A Receptor Cl_channel Chloride Channel Opening (Prolonged) GABA_R->Cl_channel activates GABA GABA GABA->GABA_R binds Barbiturate This compound Derivative Barbiturate->GABA_R binds to allosteric site Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_depression CNS Depression (Sedation, Anticonvulsant effect) Hyperpolarization->CNS_depression

Caption: Mechanism of GABA-A receptor modulation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with promising pharmacological activities. Its utility as a chemical intermediate allows for the exploration of structure-activity relationships in the development of new anticonvulsant, antimicrobial, and cytotoxic agents. The synthetic routes, primarily through 5,5-disubstitution and Knoevenagel condensation followed by Michael addition, are well-established and offer a robust platform for medicinal chemistry campaigns. Further research into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Quantitative Analysis of 5-Butylbarbituric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Butylbarbituric acid is a derivative of barbituric acid, a class of central nervous system depressants.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological samples, to support research, drug development, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Action: GABA Receptor Modulation

Barbiturates, including this compound, exert their effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, barbiturates potentiate the action of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, resulting in a depressant effect on the central nervous system.

GABA_Signaling_Pathway cluster_receptor Receptor Complex GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Barbiturate This compound Barbiturate->GABA_A_Receptor Potentiates Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx Neuron_Membrane Neuronal Membrane

Caption: GABA-A receptor signaling pathway modulated by this compound.

Analytical Methods and Protocols

A variety of chromatographic techniques are available for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in pharmaceutical formulations and for screening purposes.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline for the extraction of barbiturates from urine.[2]

SPE_Workflow start Start: Urine Sample (1 mL) add_is Add Internal Standard (e.g., Barbital) start->add_is acidify Acidify with Acetate Buffer (pH 4-5) add_is->acidify load_sample Load Sample onto SPE Cartridge acidify->load_sample condition_spe Condition SPE Cartridge (Methanol, then Buffer) condition_spe->load_sample wash_spe Wash to Remove Interferences load_sample->wash_spe elute Elute with Organic Solvent wash_spe->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC-UV reconstitute->analyze

Caption: Solid Phase Extraction (SPE) workflow for sample preparation.

2. Chromatographic Conditions

  • Instrument: Agilent 1100 Series HPLC or equivalent with a Diode-Array Detector (DAD).[2]

  • Column: Supelco Supelcosil LC-18 (7.5 cm x 4.6 mm, 3 µm particle size) or equivalent C18 column.[2][3]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.[3]

3. Data Analysis

Quantification is based on the peak area of this compound relative to an internal standard (e.g., aprobarbital (B1667570) or barbital) using a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices such as blood, plasma, and urine.[4][5]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

LLE_Workflow start Start: Biological Sample (0.1 mL) add_is Add Internal Standard (e.g., Secobarbital-D5) start->add_is add_solvent Add Extraction Solvent (e.g., 1:9 n-hexane:ethyl acetate) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (2800 rpm, 15 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (under Nitrogen) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.[6]

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: Acquity UPLC BEH C18 column or equivalent.[4]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

3. MRM Transitions (Hypothetical for this compound)

The specific precursor and product ion transitions for this compound and the internal standard need to be optimized. A hypothetical transition for this compound (MW: 184.19) would be:

  • Precursor Ion (Q1): m/z 183.1 ( [M-H]⁻ )

  • Product Ion (Q3): A characteristic fragment ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of barbiturates, often requiring derivatization to improve volatility and chromatographic performance.[7]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction as described for LC-MS/MS.

  • Derivatization: The extract is dried and reconstituted in a mixture of trimethylanilinium hydroxide (B78521) (TMAH) and ethyl acetate. The sample undergoes "flash methylation" in the hot GC injection port.[7]

GCMS_Workflow start Start: Extracted Sample dry_down Evaporate to Dryness start->dry_down reconstitute Reconstitute in TMAH and Ethyl Acetate dry_down->reconstitute inject Inject into GC-MS reconstitute->inject derivatize Flash Methylation in Injection Port inject->derivatize separate Chromatographic Separation derivatize->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantify using Internal Standard detect->quantify

Caption: GC-MS analytical workflow including flash methylation.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: HP-1 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar.[8]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature ramp to separate the derivatized barbiturates.

  • MS Detector: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

3. Data Analysis

Identification is based on retention time and the presence of characteristic ions. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., barbital).[7]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Note that these are representative values for barbiturates and may vary for this compound depending on the specific method and instrumentation.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 0.14 - 0.69 µg/mL[9]0.6 - 3.6 ng/mL[10]~10 ng/mL
Limit of Quantification (LOQ) 2.103 µg/mL (for pentobarbital)[4]10 ng/mL[4]20 - 100 µg/mL (validated range)[8]
Linearity Range 18.75 µg/mL - 2.25 mg/mL (colorimetric)[11]10 - 1000 ng/mL[9]20 - 100 µg/mL[8]
Precision (%RSD) < 12%[9]< 15%[12]< 10%
Recovery (%) > 90%80 - 120%[12]> 90%

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV provides a reliable and accessible method for routine analysis. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. GC-MS offers an alternative with high resolving power, particularly when coupled with derivatization. Proper method validation is essential to ensure accurate and reliable results.

References

Application Note & Protocol: HPLC-UV Method for the Determination of 5-Butylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butylbarbituric acid is a derivative of barbituric acid, a class of compounds that act as central nervous system depressants. The quantitative analysis of barbiturates is crucial in pharmaceutical quality control, clinical and forensic toxicology, and drug development. This application note provides a detailed protocol for a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method is designed to be applicable for both bulk drug substance and formulated products, and can be adapted for the analysis of biological samples with appropriate sample preparation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₃[1]
Molecular Weight184.19 g/mol [1]
pKa (estimated)~4.0 (based on barbituric acid)[2]
UV Absorbance Maximum (λmax)210-220 nm (in acidic mobile phase), ~240 nm (in neutral/basic mobile phase)Estimated based on closely related barbiturates.

HPLC Method Parameters

This method is based on established protocols for similar barbiturates, such as butalbital, and is optimized for the analysis of this compound.[3][4]

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 25 mM potassium phosphate (B84403) buffer (pH 4.5)
Gradient Isocratic elution with 30% Acetonitrile and 70% Buffer
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 216 nm
Run Time Approximately 10 minutes

Experimental Protocols

Reagent and Standard Preparation

4.1.1. Mobile Phase Preparation (1 L)

  • Phosphate Buffer (25 mM, pH 4.5): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 4.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase for at least 15 minutes using an ultrasonic bath before use.

4.1.2. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol (B129727) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.

4.1.3. Working Standard Solutions

Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the mobile phase.

Sample Preparation

4.2.1. Pharmaceutical Formulations (e.g., Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature, dilute to volume with methanol, and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

4.2.2. Biological Samples (e.g., Plasma/Serum) - Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for barbiturate (B1230296) extraction from biological matrices.[5][6]

  • Sample Pre-treatment: To 1 mL of plasma or serum, add an internal standard (e.g., phenobarbital-d5). Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 500 µL of mobile phase.

Method Validation and Expected Performance

The HPLC-UV method should be validated according to ICH Q2(R1) guidelines. The expected performance characteristics are summarized below, based on data from similar validated methods for barbiturates.[3][7][8]

ParameterExpected Performance
Linearity R² > 0.999 over a concentration range of 1-100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2.0% for repeatability and intermediate precision
Specificity No interference from common excipients or endogenous plasma components
System Suitability Tailing factor < 1.5, Theoretical plates > 2000

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaResult
Tailing Factor≤ 1.5
Theoretical Plates≥ 2000
RSD of Peak Area (n=6)≤ 1.0%

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=3)
Low QC
Mid QC
High QC

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

SPE_Protocol Start Plasma/Serum Sample Pre_treatment Add Internal Standard and Buffer Start->Pre_treatment Loading Load Sample Pre_treatment->Loading Conditioning Condition SPE Cartridge (Methanol, Water) Conditioning->Loading Washing Wash Cartridge (Water, 5% Methanol) Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute with Methanol Drying->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into HPLC Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) protocol for biological samples.

Conclusion

This application note provides a comprehensive and detailed HPLC-UV method for the quantitative determination of this compound. The described method is simple, robust, and suitable for routine analysis in various laboratory settings. Proper method validation is essential to ensure reliable and accurate results for its intended application.

References

Application Note: LC-MS/MS Analysis of 5-Butylbarbituric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed methodology for the quantitative analysis of 5-butylbarbituric acid in biological matrices, such as blood, urine, and liver tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound belonging to the barbiturate (B1230296) class of drugs, which act as central nervous system depressants.[1] Accurate and sensitive quantification of this compound in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for the analysis of barbiturates in complex biological matrices.[2] This document details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the analysis of this compound.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound in biological samples is presented below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Blood, Urine, Liver) InternalStandard Spike with Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) InternalStandard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting logical_flow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Biological Matrix Extraction Extraction Sample->Extraction Analyte This compound Analyte->Extraction Separation LC Separation Extraction->Separation Ionization Ionization (ESI-) Separation->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation Detection Signal Detection Fragmentation->Detection Quantification Quantification Detection->Quantification Result Concentration Quantification->Result

References

Application Notes and Protocols for the Characterization of 5-Butylbarbituric Acid using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their activity as central nervous system depressants. The substituent at the 5-position of the barbiturate (B1230296) ring plays a crucial role in determining the pharmacological properties of these compounds. Accurate and thorough characterization of these molecules is paramount for drug development, quality control, and forensic applications. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the elucidation and confirmation of the chemical structure of this compound.

This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.2Singlet2HN-H (Imide)
~3.5Triplet1HCH (C5)
~1.9Multiplet2HCH₂ (alpha to C5)
~1.3Multiplet2HCH₂ (beta to C5)
~0.9Triplet3HCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~173C=O (C4/C6)
~151C=O (C2)
~53CH (C5)
~32CH₂ (alpha to C5)
~26CH₂ (beta to C5)
~14CH₃
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3100Strong, BroadN-H Stretching
2960-2850Medium-StrongC-H Stretching (Aliphatic)
1750-1680Very StrongC=O Stretching (Amide)
1470-1430MediumC-H Bending (Aliphatic)
~1380MediumC-H Bending (CH₃)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Method: Potassium Bromide (KBr) Pellet Technique

Materials:

  • This compound sample

  • FTIR-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • Spatula

Instrumentation:

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of dry KBr powder (approximately 100-200 mg) into an agate mortar.

    • Add a small amount of this compound (approximately 1-2 mg) to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powdered mixture into the pellet die of the press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Assign the observed bands to the corresponding functional group vibrations (e.g., N-H, C-H, C=O) based on their position and intensity, comparing them to the data in Table 3 and standard correlation charts.

Visualizations

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Preparation (Dissolve in DMSO-d6) NMR_Acq Data Acquisition (1H and 13C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Anal Spectral Analysis (Chemical Shift, Multiplicity) NMR_Proc->NMR_Anal End Structural Characterization NMR_Anal->End IR_Prep Sample Preparation (KBr Pellet) IR_Acq Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq IR_Anal Spectral Analysis (Functional Group Identification) IR_Acq->IR_Anal IR_Anal->End Start This compound Sample Start->NMR_Prep Start->IR_Prep

Caption: Experimental workflow for NMR and IR characterization.

Logical_Relationship cluster_Data Spectroscopic Data cluster_Interpretation Structural Interpretation NMR_Data NMR Data - Chemical Shifts - Coupling Constants - Integration Proton_Env Proton Environments & Connectivity NMR_Data->Proton_Env Carbon_Skel Carbon Skeleton NMR_Data->Carbon_Skel IR_Data IR Data - Vibrational Frequencies Func_Groups Functional Groups (N-H, C=O) IR_Data->Func_Groups Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure

Caption: Logic of structural confirmation from spectral data.

Application Notes and Protocols for the Synthesis of 5-Substituted Barbiturates via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a powerful and versatile method for carbon-carbon bond formation. This reaction is particularly significant in pharmaceutical chemistry for the synthesis of 5-substituted barbiturates. Barbituric acid and its derivatives are a class of compounds with a broad spectrum of biological activities, including sedative, hypnotic, anticonvulsant, and antitumor properties.[1][2][3][4] The pharmacological effects of barbiturates are largely influenced by the nature of the substituent at the C-5 position of the pyrimidine (B1678525) ring.[2][3][4] The Knoevenagel condensation of barbituric acid with various aldehydes or ketones offers a direct and efficient route to a diverse library of 5-substituted derivatives, which are valuable intermediates in the development of new therapeutic agents.[2][5]

This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted barbiturates utilizing the Knoevenagel condensation. Various methodologies are presented, including conventional heating, microwave-assisted synthesis, and solvent-free "green" chemistry approaches.

Reaction Mechanism and Workflow

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (in this case, barbituric acid) with a carbonyl compound (an aldehyde or ketone). The reaction is typically catalyzed by a base or an acid. The active methylene group of barbituric acid is sufficiently acidic to be deprotonated by a weak base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the 5-substituted barbiturate (B1230296) derivative.

Below is a generalized workflow for the synthesis and purification of 5-substituted barbiturates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Barbituric Acid + Aldehyde/Ketone Solvent_Catalyst Solvent and/or Catalyst Reactants->Solvent_Catalyst Addition Heating_Stirring Heating / Stirring / Grinding Solvent_Catalyst->Heating_Stirring Monitoring TLC Monitoring Heating_Stirring->Monitoring Isolation Filtration / Extraction Monitoring->Isolation Completion Purification Recrystallization Isolation->Purification Characterization Spectroscopic Analysis Purification->Characterization G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Barbituric_Acid Barbituric Acid Enolate Enolate Intermediate Barbituric_Acid->Enolate + Base - H⁺ Base Base Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Final_Product 5-Substituted Barbiturate Aldol_Adduct->Final_Product - H₂O

References

Application Note and Protocols for the Derivatization of 5-Aminobarbituric Acid in Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminobarbituric acid, also known as uramil, is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the C5 position, in addition to the amide functionalities within the pyrimidine (B1678525) ring, offers multiple sites for chemical modification. Derivatization of 5-aminobarbituric acid allows for the systematic exploration of chemical space to develop novel analogs with a wide range of biological activities, including potential therapeutic applications as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2] This document provides detailed protocols for the synthesis of 5-aminobarbituric acid derivatives, focusing on reactions involving the 5-amino group, as well as the analogous Knoevenagel condensation at the 5-position of barbituric acid for comparative purposes.

Key Derivatization Strategies

The primary routes for derivatizing 5-aminobarbituric acid to generate diverse analogs include:

  • Schiff Base Formation: Condensation of the 5-amino group with various aldehydes and ketones to yield imine derivatives. This is a straightforward method to introduce a wide variety of substituents.

  • Acylation: Reaction of the 5-amino group with acid chlorides or anhydrides to form 5-acylamino derivatives.

  • Alkylation: Introduction of alkyl or aryl groups at the 5-amino position.

  • Urea and Thiourea Formation: Reaction of the 5-amino group with isocyanates or isothiocyanates.

This application note will focus on providing a detailed protocol for Schiff base formation, a common and effective method for generating a library of 5-aminobarbituric acid analogs. Additionally, a protocol for the Knoevenagel condensation of barbituric acid is included to highlight a key derivatization strategy at the 5-position.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from 5-Aminobarbituric Acid

This protocol details the synthesis of Schiff bases via the condensation of 5-aminobarbituric acid derivatives with aromatic aldehydes.[3]

Workflow Diagram:

Schiff_Base_Synthesis cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Product Isolation A 5-Aminobarbituric Acid Derivative D Dissolve 5-aminobarbituric acid derivative in dry ethanol (B145695) A->D B Aromatic Aldehyde E Dissolve aldehyde in dry ethanol B->E C Dry Ethanol C->D C->E F Combine solutions D->F E->F G Reflux for 4 hours F->G Heat H Cool and store overnight G->H I Filter the precipitate H->I J Wash with ethanol I->J K Dry the product J->K

Caption: Workflow for the synthesis of Schiff bases from 5-aminobarbituric acid.

Materials:

  • 1,3-Dimethyl-5-aminobarbituric acid (1a) or 1-Butyl-5-aminobarbituric acid (1b)

  • para-Nitro-cinnamaldehyde or para-N,N-dimethylamino-cinnamaldehyde

  • Dried Ethanol

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • Dissolve the 5-aminobarbituric acid derivative (2.92 mmol) in 100 ml of dried ethanol in a round-bottom flask.[3]

  • In a separate flask, dissolve the corresponding aldehyde (2.92 mmol) in 50 ml of dried ethanol.[3]

  • Add the aldehyde solution to the solution of the 5-aminobarbituric acid derivative.

  • Reflux the reaction mixture for 4 hours.[3]

  • After reflux, allow the reaction vessel to cool to room temperature and then store it overnight.

  • Collect the colored precipitate by filtration.

  • Wash the precipitate with ethanol.

  • Dry the final product.

Quantitative Data:

ProductStarting 5-Aminobarbituric AcidAldehydeYield (%)Melting Point (°C)
2a 1,3-Dimethylp-Nitro-cinnamaldehyde90237-239
3b 1-Butylp-N,N-Dimethylamino-cinnamaldehyde64274-275

Table 1: Yields and melting points for the synthesis of representative Schiff bases derived from 5-aminobarbituric acid.[3]

Characterization Data for Selected Compound (2a):

  • Appearance: Red solid[3]

  • IR (cm⁻¹): 3099 (m), 3049 (m), 2999 (m), 1698 (s), 1633, 1613, 1594 (m), 1571 (m), 1517 (m), 1451, 1393 (s), 1335 (s)[3]

  • ¹H NMR (250 MHz, d6-DMSO): δ 3.16 (s, 6H, N-CH₃), 7.49 (d, ³J₉,₈ = 15.6 Hz, 1H, 9), 7.77 (d, ³J₁₁,₁₂ = 8.9 Hz, 2H, 11), 7.86 (dd)[3]

Protocol 2: Knoevenagel Condensation for the Synthesis of 5-Arylidine Barbituric Acids

This protocol describes a solvent-free, green chemistry approach to the Knoevenagel condensation of barbituric acid with aromatic aldehydes.

Workflow Diagram:

Knoevenagel_Condensation cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Product Isolation A Barbituric Acid D Mix reactants and catalyst A->D B Aromatic Aldehyde B->D C Sodium Acetate (B1210297) (Catalyst) C->D E Grind at room temperature D->E Mechanical Force F Monitor reaction by TLC E->F G Wash solid product with distilled water F->G Upon completion H Filter G->H I Recrystallize from suitable solvent H->I

Caption: Workflow for the Knoevenagel condensation of barbituric acid.

Materials:

  • Barbituric acid

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium acetate

  • Mortar and pestle

  • TLC plates (hexane and ethyl acetate as mobile phase)

  • Distilled water

  • Recrystallization solvent

Procedure:

  • In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).

  • Grind the mixture at room temperature until the reaction is complete.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Once the reaction is complete, wash the solid product with distilled water.

  • Filter the solid product.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-arylidine barbituric acid derivative.

Quantitative Data:

EntryAldehydeTime (min)Yield (%)Melting Point (°C)
1 Benzaldehyde1592258-260
2 4-Chlorobenzaldehyde1095278-280
3 4-Methoxybenzaldehyde1294272-274
4 4-Nitrobenzaldehyde1096>300

Table 2: Reaction times, yields, and melting points for the solvent-free Knoevenagel condensation of barbituric acid with various aromatic aldehydes.[4]

Characterization Data for a Representative Compound (5-(4-chlorobenzylidene)barbituric acid):

  • IR (KBr) ν cm⁻¹: 3450, 3126, 2978, 1728, 1562, 1450, 1073

  • ¹H NMR (300 MHz, DMSO-d₆) δ: 7.30 (t, 1H Ar-H), 7.41 (t, 1H, Ar-H), 7.48 (d, 1H, Ar-H), 7.68 (d, 1H, Ar- H), 8.21 (s, 1H, HC=C), 11.15 (s, 1H, NH), 11.41(s, 1H, NH)

Potential Signaling Pathway Involvement

Derivatives of barbituric acid have been investigated for a variety of biological activities, including as urease inhibitors. The inhibition of urease is a key target in the treatment of infections caused by Helicobacter pylori and other urease-producing bacteria.

Diagram of Urease Inhibition:

Urease_Inhibition Urease Urease Active Site (contains Ni²⁺ ions) Products Ammonia + Carbon Dioxide Urease->Products Hydrolysis NoReaction Inhibition of Urea Hydrolysis Urease->NoReaction Substrate Urea Substrate->Urease Inhibitor 5-Aminobarbituric Acid Analog Inhibitor->Urease Binding

Caption: Simplified diagram of urease inhibition by a 5-aminobarbituric acid analog.

Conclusion

The derivatization of 5-aminobarbituric acid is a promising strategy for the development of novel bioactive molecules. The protocols provided herein for Schiff base formation and Knoevenagel condensation offer robust and efficient methods for generating libraries of analogs for biological screening. The straightforward nature of these reactions, coupled with the potential for diverse biological activities, makes 5-aminobarbituric acid an attractive starting point for drug discovery programs. Further exploration of other derivatization reactions at the 5-amino position, such as acylation and alkylation, will undoubtedly lead to the discovery of new compounds with significant therapeutic potential.

References

Purifying 5-Butylbarbituric Acid: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Butylbarbituric acid is a derivative of barbituric acid, a class of compounds with a long history in medicinal chemistry. The purity of such compounds is paramount for accurate pharmacological studies and drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound. This application note provides detailed protocols for the recrystallization of this compound using various solvent systems, enabling researchers to obtain high-purity material. The protocols are based on established chemical principles and available data on barbituric acid derivatives.

Data Presentation: Solvent Properties and Expected Outcomes

Recrystallization SolventSuitability and Key ConsiderationsExpected PurityPotential Yield
Hot Water Effective for removing unreacted urea (B33335) and inorganic salts.[1]Good to ExcellentModerate to High
Ethanol (B145695) A versatile solvent for many organic compounds.Good to ExcellentModerate to High
Ethanol/Water Mixture Allows for fine-tuning of solvent polarity to optimize crystal growth and yield.ExcellentHigh
Ethyl Acetate A moderately polar solvent, can be effective for specific impurities.GoodModerate
Benzene A non-polar solvent, useful for removing non-polar impurities. (Use with caution due to toxicity).GoodModerate

Experimental Protocols

The following protocols provide detailed methodologies for the recrystallization of this compound. Researchers should perform initial small-scale solubility tests to determine the optimal solvent volume for their specific sample.

Protocol 1: Recrystallization from Hot Water

This method is particularly effective for removing polar impurities such as unreacted urea and inorganic salts.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling with gentle stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved. Avoid adding an excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point between 156-158°C indicates a high degree of purity.[1]

Protocol 2: Recrystallization from Ethanol

Ethanol is a good general-purpose solvent for recrystallizing many organic compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath (for safety)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of ethanol to the crude this compound. Gently heat the mixture in a water bath until the ethanol begins to boil. Add more ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold ethanol.

  • Drying: Dry the crystals thoroughly to remove all traces of ethanol.

  • Analysis: Measure the melting point of the purified this compound.

Protocol 3: Recrystallization from an Ethanol/Water Mixture

This mixed-solvent system allows for precise control over the crystallization process, often leading to high purity and yield.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same proportion used for crystallization).

  • Drying: Dry the purified product.

  • Analysis: Determine the melting point of the final product.

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Solvent_Selection_Logic cluster_solvents Potential Solvents start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test water Hot Water solubility_test->water Good solubility hot, poor solubility cold ethanol Ethanol solubility_test->ethanol Good solubility hot, poor solubility cold etoh_water Ethanol/Water solubility_test->etoh_water Soluble in one, in-soluble in the other other Other Solvents (Ethyl Acetate, Benzene) solubility_test->other Specific impurity removal needed protocol Select Appropriate Recrystallization Protocol water->protocol ethanol->protocol etoh_water->protocol other->protocol

Caption: Logical relationship for selecting a suitable recrystallization solvent.

References

Troubleshooting & Optimization

Technical Support Center: 5-Butylbarbituric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Butylbarbituric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely used and established method for synthesizing this compound is the condensation reaction of diethyl n-butylmalonate with urea (B33335).[1] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent.[2]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors. Common issues include:

  • Presence of moisture: The reaction is highly sensitive to water, which can quench the base and inhibit the condensation.[3][4]

  • Ineffective base: The sodium ethoxide used may have degraded due to exposure to air and moisture, reducing its basicity.[4]

  • Suboptimal reaction temperature: The temperature needs to be carefully controlled to promote the reaction without causing degradation of reactants or products.[2][3]

  • Impure starting materials: The purity of diethyl n-butylmalonate and urea is crucial for a successful reaction.[4]

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

Q3: What are the common side reactions and impurities I should be aware of?

A potential side reaction is the oxidation of the final product, especially if the reaction is exposed to air for extended periods at high temperatures.[2] This can lead to the formation of 5-hydroxy-5-butylbarbituric acid. Incomplete reaction can leave unreacted diethyl n-butylmalonate and urea in the final product. Other impurities may arise from the degradation of reactants or products under harsh reaction conditions.

Q4: How can I purify the final this compound product?

Purification is a critical step to obtain a high-purity product and can significantly impact the final yield.[4] A common and effective method for purifying this compound is recrystallization.[4] A suitable solvent system, such as aqueous ethanol (B145695), can be used. The crude product is dissolved in the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities in the solution.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Issue Possible Cause Suggested Solution
Low or No Product Formation Presence of moisture in reagents or glassware.Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and dry urea.
Inactive or degraded sodium ethoxide.Use freshly prepared sodium ethoxide or a commercially available, high-quality product. Store it under anhydrous conditions.[4]
Insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended duration at the appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of Multiple Products (Visible on TLC) Side reactions due to incorrect stoichiometry or temperature.Carefully control the molar ratios of the reactants. A slight excess of urea may be beneficial.[2] Maintain a stable and appropriate reaction temperature.
Air oxidation of the product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
Difficulty in Product Isolation and Purification Incomplete precipitation of the product.After acidification, ensure the solution is sufficiently cooled to maximize the precipitation of this compound.
Product loss during recrystallization.Optimize the recrystallization solvent system and procedure to minimize the loss of the desired product. Avoid using an excessive amount of solvent.

Experimental Protocols

Synthesis of Diethyl n-Butylmalonate

The precursor, diethyl n-butylmalonate, can be synthesized via the alkylation of diethyl malonate with a butyl halide.

Reactant Molecular Weight ( g/mol ) Molar Ratio Example Quantity
Diethyl Malonate160.17116.0 g (0.1 mol)
Sodium Ethoxide68.051.17.5 g (0.11 mol)
1-Bromobutane (B133212)137.021.0514.4 g (0.105 mol)
Anhydrous Ethanol46.07-150 mL

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

  • Add diethyl malonate dropwise to the stirred solution.

  • After the addition is complete, add 1-bromobutane dropwise.

  • Reflux the mixture for 6-8 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain crude diethyl n-butylmalonate.

  • Purify the product by vacuum distillation.

Synthesis of this compound
Reactant Molecular Weight ( g/mol ) Molar Ratio Example Quantity
Diethyl n-Butylmalonate216.28121.6 g (0.1 mol)
Urea60.061.27.2 g (0.12 mol)
Sodium Ethoxide68.052.215.0 g (0.22 mol)
Anhydrous Ethanol46.07-200 mL

Procedure:

  • In a flame-dried round-bottom flask fitted with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

  • Add a solution of diethyl n-butylmalonate and urea in anhydrous ethanol to the sodium ethoxide solution.

  • Heat the mixture to reflux and maintain for 7-10 hours.

  • After the reaction is complete, cool the mixture and remove the ethanol by vacuum distillation.

  • Dissolve the resulting solid residue in water.

  • Acidify the aqueous solution with concentrated hydrochloric acid until the this compound precipitates.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation 1-Bromobutane, Sodium Ethoxide Diethyl n-Butylmalonate Diethyl n-Butylmalonate Alkylation->Diethyl n-Butylmalonate Condensation Condensation Diethyl n-Butylmalonate->Condensation Urea, Sodium Ethoxide Crude this compound Crude this compound Condensation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Aqueous Ethanol Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield of This compound Moisture Check for Moisture in Reagents/Glassware? Start->Moisture Base Verify Activity of Sodium Ethoxide? Moisture->Base No Dry Thoroughly Dry Glassware & Reagents Moisture->Dry Yes Conditions Optimize Reaction Conditions? Base->Conditions No FreshBase Use Freshly Prepared or New Base Base->FreshBase Yes Purification Review Purification Procedure? Conditions->Purification No Optimize Adjust Temperature, Time, & Stoichiometry Conditions->Optimize Yes Recrystallize Optimize Recrystallization Solvent & Technique Purification->Recrystallize Yes Success Improved Yield Purification->Success No Dry->Base FreshBase->Conditions Optimize->Purification Recrystallize->Success

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Identifying common impurities in 5-Butylbarbituric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 5-Butylbarbituric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classical method for synthesizing this compound is the condensation reaction between diethyl n-butylmalonate and urea (B33335). This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent like absolute ethanol (B145695).

Q2: What are the critical parameters to control during the synthesis?

A2: To ensure a high yield and purity of this compound, the following parameters are critical:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester starting material and the barbiturate (B1230296) product.

  • Temperature Control: The reaction is usually performed under reflux. However, excessive heat can promote side reactions.

  • Stoichiometry: A precise molar ratio of reactants is crucial to minimize unreacted starting materials and byproducts.

  • Purity of Starting Materials: Impurities in the diethyl n-butylmalonate or urea can be incorporated into the final product.

Q3: My final product has a low melting point and appears impure. What are the likely contaminants?

A3: A low or broad melting point suggests the presence of impurities. The most common impurities in this compound synthesis include:

  • Unreacted Starting Materials: Diethyl n-butylmalonate and urea.

  • Side-Reaction Products: Such as those arising from dialkylation of the malonic ester.

  • Isomeric Impurities: Arising from isomeric forms of the butyl group in the starting materials.

  • Hydrolysis Products: From the degradation of the barbiturate ring.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Action
Incomplete Reaction - Ensure the reaction is refluxed for a sufficient duration (typically several hours).- Confirm the potency of the sodium ethoxide base.
Hydrolysis of Reactants or Product - Use absolute ethanol and ensure all glassware is thoroughly dried.- Minimize exposure of reactants and the reaction mixture to atmospheric moisture.
Sub-optimal Reaction Temperature - Maintain a consistent reflux temperature. Avoid overheating, which can lead to degradation.
Loss of Product during Workup - Carefully control the pH during the acidification step to precipitate the product.- Ensure complete precipitation by cooling the solution adequately before filtration.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting and Prevention
Unreacted Diethyl n-butylmalonate and Urea Incomplete reaction or incorrect stoichiometry.- Ensure accurate measurement of reactants.- Increase reaction time or temperature moderately.
Diethyl dibutylmalonate Dialkylation during the synthesis of diethyl n-butylmalonate.- Use a strict 1:1 molar ratio of diethyl malonate to n-butyl bromide during the synthesis of the starting material.[1]
Isomeric Impurities (e.g., 5-sec-butylbarbituric acid) Use of n-butyl bromide containing isomeric impurities.[2]- Use high-purity n-butyl bromide.- Analyze the purity of the starting alkyl halide by GC-MS before use.
Hydrolysis Products (e.g., N-butylmalonuric acid) Exposure to acidic or basic conditions at elevated temperatures during workup.[3]- Neutralize the reaction mixture carefully before extraction.- Avoid prolonged heating during the workup and purification steps.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl n-butylmalonate

  • Urea (dried)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add diethyl n-butylmalonate, followed by a solution of dried urea in warm absolute ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 7-8 hours. A white precipitate of the sodium salt of this compound will form.

  • Solvent Removal: After reflux, distill off the excess ethanol.

  • Dissolution and Acidification: To the cooled residue, add water to dissolve the sodium salt. Acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Precipitation and Isolation: Cool the acidic solution in an ice bath to precipitate the this compound. Collect the white crystalline product by vacuum filtration.

  • Purification: Recrystallize the crude product from hot water or a suitable organic solvent to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5). The exact ratio should be optimized for the specific separation.

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Detection: Monitor the elution of compounds using a UV detector, typically at a wavelength of around 214 nm.

  • Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a standard of pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Urea Urea Condensation Condensation (Sodium Ethoxide, Ethanol, Reflux) Urea->Condensation DEBM Diethyl n-butylmalonate DEBM->Condensation Acidification Acidification Condensation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Sources cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities Start Starting Materials Imp1 Isomeric Butyl Compounds Start->Imp1 Source Reaction Condensation Reaction Imp2 Unreacted Starting Materials (Urea, Diethyl n-butylmalonate) Reaction->Imp2 Source Imp3 Dialkylated Byproduct (Diethyl dibutylmalonate) Reaction->Imp3 Source Workup Workup & Purification Imp4 Hydrolysis Products Workup->Imp4 Source FinalProduct This compound (Final Product) Imp1->FinalProduct Imp2->FinalProduct Imp3->FinalProduct Imp4->FinalProduct

Caption: Logical relationships of impurity sources in the synthesis process.

References

Troubleshooting crystallization processes for 5-Butylbarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5-Butylbarbituric acid.

Troubleshooting Crystallization Processes

Crystallization of this compound can be influenced by various factors, including solvent choice, temperature, cooling rate, and the presence of impurities. Below are common issues encountered during the crystallization of this compound and steps to resolve them.

Issue 1: Oiling Out or Formation of an Immiscible Liquid Phase

  • Question: My this compound is separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is no longer soluble in the solution and separates as a liquid phase rather than a solid crystal. This can be caused by a high concentration of the solute or a rapid cooling rate.

    • Troubleshooting Steps:

      • Re-heat the solution: Gently warm the mixture until the oil redissolves completely.

      • Add more solvent: Introduce a small amount of additional hot solvent to decrease the saturation of the solution.

      • Slow cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a slower cooling rate.

      • Agitation: Gentle stirring during cooling can sometimes promote crystallization over oiling out.

      • Solvent selection: If the issue persists, consider using a different recrystallization solvent.[1]

Issue 2: Poor or No Crystal Formation

  • Question: I have a supersaturated solution of this compound, but no crystals are forming. How can I induce crystallization?

  • Answer: The nucleation of crystals can sometimes be slow. Several techniques can be employed to induce crystallization.

    • Troubleshooting Steps:

      • Seeding: Introduce a seed crystal of this compound into the supersaturated solution. This provides a template for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

      • Lower Temperature: If slow cooling to room temperature does not yield crystals, try further cooling in an ice bath.

      • Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration and can promote crystallization.

Issue 3: Low Crystal Yield

  • Question: My crystallization process is resulting in a very low yield of this compound crystals. How can I improve the yield?

  • Answer: A low yield can be due to incomplete crystallization or loss of product during isolation.

    • Troubleshooting Steps:

      • Maximize Supersaturation: Ensure you are dissolving the crude product in the minimum amount of hot solvent required to form a saturated solution.

      • Cooling: Ensure the solution has been cooled sufficiently to allow for maximum precipitation of the product. An ice bath can be used after initial cooling to room temperature.

      • Solvent Choice: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

      • Filtration: Minimize loss during filtration by using a pre-wetted filter paper with the cold recrystallization solvent and washing the collected crystals with a minimal amount of the same cold solvent.

Issue 4: Formation of Impure Crystals

  • Question: The resulting crystals of this compound are discolored or have a wide melting point range, suggesting impurities. How can I improve the purity?

  • Answer: Impurities can be trapped within the crystal lattice or adsorbed on the crystal surface.

    • Troubleshooting Steps:

      • Activated Carbon: If the impurity is colored, add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.

      • Slow Crystallization: A slower rate of crystallization generally leads to the formation of purer crystals as it allows for more selective incorporation of the desired molecules into the crystal lattice.

      • Washing: Ensure the crystals are washed with a small amount of cold, pure solvent after filtration to remove any residual mother liquor containing impurities.

      • Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. A sharp melting point between 156–158°C is indicative of high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Hot water is effective for removing unreacted urea (B33335) and inorganic salts.[1] Other suitable solvents include ethanol (B145695), ethyl acetate, and benzene.[1] The choice of solvent will depend on the specific impurities present and the desired crystal form.

Q2: How can I confirm the purity of my this compound crystals?

A2: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: Pure this compound has a sharp melting point in the range of 156–158°C.[1] A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.

  • High-Resolution Mass Spectrometry (HRMS): This can confirm the molecular weight of the compound.

Q3: Could my crystallization issues be related to polymorphism?

A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in barbiturates.[2][3] Different polymorphs can have different solubilities and crystal habits, which can affect the crystallization process. The formation of a metastable polymorph could lead to issues like poor stability or unexpected dissolution behavior. If you suspect polymorphism, advanced characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be required to identify and characterize the different solid forms.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Recrystallization Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterLowHighGood for removing polar impurities like urea.[1]
EthanolModerateHighA common and effective recrystallization solvent.[1]
Ethyl AcetateModerateHighAnother viable option for recrystallization.[1]
BenzeneLowHighHas been used for recrystallization, but less common now due to toxicity.[1]

Experimental Protocols

Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on the scale of the experiment and the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol or hot water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold solvent for washing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, pure solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Mandatory Visualization

Troubleshooting_Crystallization start Start: Crystallization Issue issue_oiling Oiling Out? start->issue_oiling issue_no_crystals No Crystals? issue_oiling->issue_no_crystals No solution_oiling 1. Re-heat & Add Solvent 2. Slow Cooling 3. Agitate issue_oiling->solution_oiling Yes issue_low_yield Low Yield? issue_no_crystals->issue_low_yield No solution_no_crystals 1. Seeding 2. Scratch Flask 3. Lower Temperature 4. Evaporate Solvent issue_no_crystals->solution_no_crystals Yes issue_impure Impure Crystals? issue_low_yield->issue_impure No solution_low_yield 1. Maximize Supersaturation 2. Ensure Sufficient Cooling 3. Optimize Solvent Choice 4. Minimize Filtration Loss issue_low_yield->solution_low_yield Yes solution_impure 1. Use Activated Carbon 2. Slow Crystallization 3. Wash Crystals 4. Recrystallize issue_impure->solution_impure Yes end_node Pure Crystals Obtained issue_impure->end_node No solution_oiling->end_node solution_no_crystals->end_node solution_low_yield->end_node solution_impure->end_node

Caption: Troubleshooting workflow for common crystallization issues of this compound.

References

Technical Support Center: 5-Butylbarbituric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Butylbarbituric acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude this compound is a different color than the expected white crystalline solid. What are the likely impurities and how can I remove them?

A1: A non-white appearance of your crude product often indicates the presence of impurities from the synthesis process. The most common synthesis of 5-substituted barbituric acids involves the condensation of a malonic ester with urea (B33335).[1] Potential colored byproducts or impurities can arise from side reactions or degradation.

  • Troubleshooting:

    • Recrystallization from Hot Water: This is a primary and effective method for removing unreacted urea and inorganic salts, which are common, often water-soluble impurities.[1]

    • Activated Charcoal Treatment: If the colored impurities are organic, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb them. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

    • Chromatography: For persistent color or impurities, column chromatography over silica (B1680970) gel may be necessary. A common eluent system for barbiturates is a mixture of ethyl acetate (B1210297) and hexane (B92381).[1]

Q2: I am having trouble getting my this compound to crystallize out of solution during recrystallization. What should I do?

A2: Failure to crystallize is a common issue in recrystallization and can be due to several factors, primarily related to solvent choice and concentration.

  • Troubleshooting:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization. Consider allowing the solution to cool to room temperature slowly before placing it in an ice bath.

    • Solvent System: If the above methods fail, your chosen solvent may not be ideal. You may need to try a different solvent or a mixed solvent system.

Q3: My this compound is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound is impure or if the solution is cooled too quickly.

  • Troubleshooting:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

    • Change Solvent System: The solubility of your compound in the chosen solvent may be too high, even at lower temperatures. Consider using a solvent in which the compound is less soluble, or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: What is the most effective method for achieving high purity (>99%) of this compound?

A4: For achieving high purity, a multi-step purification approach is often necessary.

  • Recommended Approach:

    • Initial Recrystallization: Begin with a recrystallization from hot water to remove bulk impurities like urea and salts.

    • Second Recrystallization: Perform a second recrystallization from an organic solvent such as an ethanol/water mixture, ethyl acetate, or benzene (B151609) to remove organic impurities.[1]

    • Column Chromatography: For the highest purity, column chromatography using silica gel with an eluent mixture of ethyl acetate and hexane (e.g., in a 3:7 ratio) is a common and effective technique.[1]

Q5: How can I assess the purity of my this compound sample?

A5: Several analytical techniques can be used to determine the purity of your final product.

  • Purity Assessment Methods:

    • Melting Point: A sharp melting point range is a good indicator of purity. Pure this compound has a reported melting point of 156–158°C.[1]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity and detecting trace impurities. A common method involves a C18 column with a mobile phase of acetonitrile (B52724) and water.[1] This can confirm purity levels greater than 98%.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and characteristic fragment ions.[1]

Data Presentation

The following tables summarize quantitative data related to the purification and analysis of this compound.

Table 1: Recrystallization Solvents for this compound

Solvent SystemPurposeExpected PurityReference
Hot WaterRemoval of urea and inorganic salts>95%[1]
Ethanol/WaterGeneral purification>98%General knowledge
Ethyl AcetateRemoval of organic impurities>98%[1]
BenzeneRemoval of non-polar impurities>98%[1]

Table 2: Analytical Methods for Purity Assessment

TechniqueTypical ConditionsPurposeAchievable PurityReference
Melting Point N/AConfirmation of purityA sharp range of 156–158°C indicates high purity[1]
HPLC Column: C18 Mobile Phase: Acetonitrile/WaterQuantitative purity analysis and detection of trace byproducts>98%[1]
Column Chromatography Stationary Phase: Silica Gel Eluent: Ethyl Acetate/Hexane (3:7)High-purity applications>99%[1]
GC-MS N/AIdentification of volatile impurities and structural confirmationN/A[1]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., hot water or ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of additional hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: HPLC Analysis of this compound

  • Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 214 nm).

  • Injection: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Analysis: Record the chromatogram and determine the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (e.g., Hot Water) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 Purity_Check1 Purity Assessment (e.g., Melting Point, TLC) Filtration1->Purity_Check1 Impure1 < 98% Pure Purity_Check1->Impure1 Decision Column_Chromatography Column Chromatography (Silica Gel) Impure1->Column_Chromatography Yes Pure Pure this compound (> 99%) Impure1->Pure No Filtration2 Solvent Evaporation Column_Chromatography->Filtration2 Purity_Check2 Purity Assessment (HPLC, GC-MS) Filtration2->Purity_Check2 Purity_Check2->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Crystallization Start Dissolved crude product in hot solvent and cooled Problem No Crystals Formed Start->Problem Oiling_Out Compound 'Oiled Out' Start->Oiling_Out Solution1 Scratch inner surface of flask Problem->Solution1 Try Solution2 Add a seed crystal Solution1->Solution2 If not Success Crystals Form Solution1->Success If successful Solution3 Reduce solvent volume (reheat and evaporate) Solution2->Solution3 If not Solution2->Success If successful Solution4 Cool more slowly Solution3->Solution4 If not Solution3->Success If successful Solution5 Reheat and add more solvent Oiling_Out->Solution5 Try Solution6 Change to a different solvent or mixed solvent system Solution5->Solution6 If not Solution5->Success If successful Solution6->Success If successful

Caption: Troubleshooting guide for common crystallization problems.

References

Improving the stability of 5-Butylbarbituric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Butylbarbituric acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, and exposure to light.[1][2] Like other barbiturates, it is susceptible to degradation under various conditions.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: Barbiturates are generally most stable in slightly acidic to neutral solutions. Alkaline conditions can lead to the hydrolysis of the barbiturate (B1230296) ring.[3][4] For instance, the rate of hydrolysis for phenobarbital (B1680315) sodium solutions was found to decrease with an increase in hydrogen ion concentration (a decrease in pH).[3] Therefore, maintaining a pH below 8 is recommended to minimize degradation.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of barbiturates.[1][2] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to ensure stability.[1]

Q4: Is this compound sensitive to light?

A4: Yes, barbiturates can undergo photodegradation upon exposure to UV light.[5][6][7] This can lead to the opening of the pyrimidine (B1678525) ring.[5][7] It is crucial to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

Q5: What are the common degradation pathways for this compound?

A5: The two primary degradation pathways for barbiturates like this compound are hydrolysis and photolysis. Hydrolysis, particularly in alkaline conditions, involves the cleavage of the barbiturate ring to form urea (B33335) derivatives.[3][8][9] Photolysis, induced by UV light, can also lead to the opening of the pyrimidine ring, forming isocyanate intermediates.[5][7]

Troubleshooting Guide

Q1: I observed precipitation in my this compound solution. What could be the cause?

A1: Precipitation can occur due to several reasons:

  • pH Shift: A decrease in pH can cause the less soluble free acid form of the barbiturate to precipitate out of a solution made from its salt. The solubility of phenobarbital, for example, is significantly affected by pH.[10]

  • Low Temperature: If the solution is stored at a low temperature, the solubility of this compound may decrease, leading to precipitation.

  • Aggregation: Some barbiturates can polymerize or aggregate in acidic media, which might lead to precipitation.[11]

Troubleshooting Steps:

  • Check the pH of your solution and adjust it to a slightly acidic or neutral range if necessary.

  • Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a slightly higher temperature or using a co-solvent to improve solubility.

  • Filter the solution to remove the precipitate if it does not redissolve, but be aware that this will lower the concentration of your active compound.

Q2: My solution of this compound has turned yellow. What does this indicate?

A2: A color change, such as turning yellow, can be an indication of degradation. The formation of degradation products can sometimes result in colored compounds. This may be more common in preparations containing other substances that degrade into colored products.[12]

Troubleshooting Steps:

  • Protect the solution from light immediately.

  • Analyze a sample of the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.[4][13]

  • Prepare a fresh solution and ensure it is stored under the recommended conditions (refrigerated and protected from light).

Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What are they?

A3: Unexpected peaks in an HPLC chromatogram are likely due to degradation products or impurities from the initial manufacturing process.[14] Hydrolysis can lead to the formation of urea and related derivatives, while photodegradation can result in different byproducts.[8]

Troubleshooting Steps:

  • Review the storage conditions of your solution (pH, temperature, light exposure) to identify potential causes of degradation.

  • Use a hyphenated technique like LC-MS to identify the molecular weights of the compounds corresponding to the unknown peaks, which can help in their identification.[13]

  • If possible, perform forced degradation studies (e.g., exposure to strong acid, base, oxidizing agent, and light) to generate potential degradation products and see if their retention times match the unexpected peaks.[15]

Data on Factors Affecting Barbiturate Stability

FactorConditionEffect on StabilityRecommendation
pH Alkaline (pH > 8)Increased hydrolysis of the barbiturate ring.[3][4]Maintain pH in the slightly acidic to neutral range.
Acidic (low pH)May cause precipitation of the free acid form and potential for aggregation.[10][11]Buffer the solution to maintain an optimal pH.
Temperature Elevated TemperatureAccelerates the rate of chemical degradation.[1][2]Store solutions at 2-8°C for short-term and frozen (-20°C or -80°C) for long-term storage.[1]
Light UV Light ExposureCan induce photochemical degradation (photolysis), leading to ring opening.[5][6][7]Protect solutions from light using amber vials or by wrapping containers.[1]
Oxidation Presence of Oxidizing AgentsCan lead to oxidative degradation.[4]Use antioxidants in the formulation if necessary and avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for conducting a stability study of this compound in a solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol (B129727), water)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • pH meter

  • Volumetric flasks and pipettes

  • Amber vials

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).

  • From the stock solution, prepare replicate test solutions at the desired concentration in different buffer systems (e.g., pH 4, 7, and 9) in amber volumetric flasks.

3. Stability Study Conditions:

  • Divide the prepared solutions into different sets for storage under various conditions:

    • Temperature: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).

    • Light Exposure: One set of samples at 25°C should be exposed to light (e.g., in a photostability chamber), while another set is protected from light.

4. HPLC Analysis:

  • Develop and validate a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.[15]

    • Mobile Phase: An optimized mixture of a buffer (e.g., 0.01 M potassium buffer pH 3) and an organic solvent (e.g., methanol) is a good starting point.[15]

    • Detection Wavelength: A common wavelength for detecting barbiturates is around 214 nm.[4][15]

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.

  • Inject the samples into the HPLC system and record the chromatograms.

5. Data Analysis:

  • Calculate the concentration of this compound remaining in each sample at each time point by comparing the peak area to a standard curve.

  • Identify and quantify any major degradation products that appear.

  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Visualizations

General Degradation Pathway of this compound A This compound B Hydrolysis (Alkaline pH) A->B C Photolysis (UV Light) A->C D Ring Opening B->D C->D E Urea Derivatives D->E Further Hydrolysis F Isocyanate Intermediates D->F Photolytic Cleavage

Caption: General degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Prepare Test Solutions in Different Buffers A->B C Temperature Study (4°C, 25°C, 40°C) B->C D Photostability Study (Light vs. Dark) B->D E Sample at Time Points C->E D->E F HPLC Analysis E->F G Data Interpretation F->G

References

Technical Support Center: HPLC Analysis of 5-Butylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 5-Butylbarbituric acid.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy of quantification and resolution. This guide provides a systematic approach to identify and resolve the root causes of peak tailing for this compound.

Initial Assessment and Quick Checks

Before delving into extensive method modifications, it's crucial to rule out common system-level problems.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 System & Column Health Check cluster_2 Method Parameter Optimization cluster_3 Mobile Phase Deep Dive cluster_4 Column Selection cluster_5 Resolution start Peak Tailing Observed for This compound system_check 1. Check for Leaks 2. Inspect Tubing & Connections 3. Review System Pressure start->system_check Begin Troubleshooting column_health 1. Column Age & Usage? 2. Flush with Strong Solvent 3. Test with a Neutral Compound system_check->column_health System OK mobile_phase Mobile Phase Adjustments column_health->mobile_phase Column OK ph_adjust Adjust Mobile Phase pH (e.g., pH 2.5-3.5) mobile_phase->ph_adjust column_chem Column Chemistry end_capped Use an End-Capped Column column_chem->end_capped buffer_conc Increase Buffer Concentration (e.g., 20-50 mM) ph_adjust->buffer_conc Tailing Persists end Symmetrical Peak Achieved ph_adjust->end Problem Solved organic_mod Evaluate Organic Modifier (Acetonitrile vs. Methanol) buffer_conc->organic_mod Tailing Persists buffer_conc->end Problem Solved organic_mod->column_chem Tailing Persists organic_mod->end Problem Solved alt_phase Consider Alternative Stationary Phase (e.g., Polar-Embedded) end_capped->alt_phase Tailing Persists end_capped->end Problem Solved alt_phase->end

Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] At mobile phase pH values near or above the pKa of the silanol groups, they become ionized (Si-O⁻) and can interact with the analyte through ion-exchange or hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.

Interaction Mechanism Leading to Peak Tailing

Caption: The interaction between this compound and residual silanol groups on the stationary phase is a primary cause of peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. Barbituric acid has a pKa of approximately 4.01. To minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of this compound. A lower pH (e.g., 2.5-3.5) ensures that the analyte is in its neutral, un-ionized form, which minimizes its interaction with the silanol groups on the stationary phase.[3][4] Operating at a pH close to the pKa can result in a mixed population of ionized and un-ionized analyte molecules, leading to broadened or tailing peaks.

Q3: What role does the buffer concentration in the mobile phase play in reducing peak tailing?

A3: The buffer concentration, or ionic strength, of the mobile phase can significantly impact peak shape. Increasing the buffer concentration (typically in the range of 20-50 mM for UV detection) can help to mask the residual silanol sites on the stationary phase, thereby reducing secondary interactions with this compound.[1][4] However, for LC-MS applications, lower buffer concentrations (<10 mM) are generally preferred to avoid ion suppression.[1]

Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?

A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can affect peak shape. While both are commonly used in reversed-phase HPLC, they can exhibit different selectivities and interactions with the analyte and stationary phase. In some cases, switching from one organic modifier to another can improve peak symmetry. The optimal choice often needs to be determined empirically.

Q5: I've optimized the mobile phase, but I still see peak tailing. What else can I do?

A5: If peak tailing persists after mobile phase optimization, consider the following:

  • Column Chemistry: Use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[5] Alternatively, consider a column with a different stationary phase, such as a polar-embedded phase, which can offer different selectivity and reduced interaction with acidic compounds.

  • System Issues: Check for extra-column dead volume in your HPLC system, which can be caused by poorly made connections or using tubing with a large internal diameter.[6] Also, inspect the column for voids or contamination at the inlet frit.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[4]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of this compound.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Potassium phosphate (B84403) monobasic

  • HPLC grade water

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of mobile phases with varying pH values. For example:

    • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase C: 25 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase D: 25 mM potassium phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

  • For each pH, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in a suitable ratio (e.g., 60:40 v/v, buffer:acetonitrile). Degas the mobile phase.

  • Equilibrate the column with the first mobile phase for at least 30 minutes.

  • Inject the this compound standard and record the chromatogram.

  • Repeat steps 4 and 5 for each of the prepared mobile phases.

  • Analyze the data: For each chromatogram, calculate the USP tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak.[7][8]

Expected Outcome: A table summarizing the effect of mobile phase pH on the peak asymmetry of this compound.

Mobile Phase pHRetention Time (min)USP Tailing Factor (Tf)
2.5Expected to be longerExpected to be closer to 1.0
3.0Expected to be intermediateExpected to be close to 1.0
3.5Expected to be shorterMay show slight tailing
4.0Expected to be shortestExpected to show significant tailing

Note: The actual retention times and tailing factors will depend on the specific column and HPLC system used.

Data Presentation

The following table provides a hypothetical summary of how different analytical parameters can influence the peak shape of this compound, as measured by the USP Tailing Factor. An ideal tailing factor is 1.0, with values between 0.8 and 1.5 often being acceptable.[4][8]

Table 1: Influence of HPLC Parameters on the Peak Shape of this compound

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH 4.5> 1.8pH 3.01.1Lowering the pH suppresses the ionization of both the analyte and residual silanols, reducing secondary interactions.[3]
Buffer Concentration 10 mM Phosphate1.650 mM Phosphate1.2Higher buffer concentration increases the ionic strength of the mobile phase, which can mask active silanol sites.[1]
Column Type Standard C181.7End-capped C181.1End-capping chemically blocks the residual silanol groups, preventing them from interacting with the analyte.[5]
Organic Modifier 60% Methanol1.460% Acetonitrile1.2The choice of organic modifier can alter selectivity and interactions with the stationary phase, potentially improving peak shape.
Sample Concentration 100 µg/mL1.910 µg/mL1.2High sample concentrations can overload the column, leading to peak distortion.[4]

References

Technical Support Center: Enhancing MS Detection of 5-Butylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Butylbarbituric acid using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[1] Specifically, utilizing electrospray ionization (ESI) in negative mode often yields the best results for barbiturates.[2][3] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it typically requires a derivatization step to improve the volatility and chromatographic behavior of the barbiturates.[4][5][6]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

Underivatized barbiturates are polar compounds, which makes them difficult to analyze by GC.[4] Derivatization converts the polar analyte into a less polar and more volatile compound, leading to improved chromatographic peak shape and sensitivity.[6] Common derivatization techniques for barbiturates include methylation and propylation.[4][5]

Q3: What are the advantages of using a stable isotope-labeled (SIL) internal standard?

Using a SIL internal standard is crucial for accurate and precise quantification.[3] These standards mimic the chemical and physical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects. This allows them to compensate for variations in sample preparation, injection volume, and matrix effects, which is especially important for achieving reliable results at low concentrations.[3]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[7][8][9] Strategies to minimize these effects include:

  • Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[3][5]

  • Chromatographic separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial.

  • Use of a stable isotope-labeled internal standard: This is one of the most effective ways to compensate for matrix effects that cannot be eliminated through sample cleanup.[3]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Signal for Analyte 1. Instrument Malfunction: Issues with the LC-MS/MS system (e.g., ESI source, detector).[3] 2. Improper Sample Preparation: Inefficient extraction leading to loss of the analyte.[3] 3. Incorrect Mobile Phase pH: The pH is not optimal for negative ionization.[3]1. Instrument Check: Perform a system suitability test with a known standard to ensure the instrument is functioning correctly.[3] 2. Optimize Extraction: Re-evaluate the sample preparation method. Consider alternative techniques like SPE or LLE and ensure the pH is adjusted for optimal extraction of acidic drugs like barbiturates.[3] 3. Adjust Mobile Phase: Ensure the mobile phase pH is favorable for negative ionization, as barbiturates perform better in this mode.[3]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample.[3] 2. Incompatible Injection Solvent: The solvent used to reconstitute the sample extract is too different from the initial mobile phase.[3] 3. Column Degradation: The analytical column is old or contaminated.[3]1. Dilute Sample: Dilute the sample before injection.[3] 2. Match Solvents: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[3] 3. Replace Column: Replace the analytical column.[3]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents. 2. Carryover from Previous Injections: Residual analyte or matrix components in the system. 3. Inadequate Sample Cleanup: Presence of interfering substances from the sample matrix.1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases.[10] 2. Implement a Thorough Wash Method: Use a strong solvent to wash the injection port and column between runs. 3. Improve Sample Preparation: Incorporate an additional cleanup step in your sample preparation protocol.
Inconsistent Results 1. Variable Matrix Effects: Differences in the sample matrix between samples.[7][11] 2. Inconsistent Sample Preparation: Variations in the extraction and handling of samples. 3. Instrument Instability: Fluctuations in the performance of the LC-MS/MS system.1. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for variability in matrix effects.[3] 2. Standardize Protocols: Ensure that all samples are processed in a consistent manner. 3. Monitor System Performance: Regularly check the system suitability to ensure consistent instrument performance.

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation (Urine):

    • To 100 µL of urine, add an appropriate amount of a stable isotope-labeled internal standard.[2]

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample. For LLE, a common solvent is a mixture of hexane (B92381) and ethyl acetate (B1210297).

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the initial mobile phase.[3]

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm).[2]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like ammonium (B1175870) acetate (e.g., 5 mM), is often employed.[2]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2][3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extraction SPE or LLE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI_Negative ESI (Negative Mode) LC_Separation->ESI_Negative MRM_Detection MRM Detection ESI_Negative->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Start Low or No Signal Check_Instrument System Suitability Test Start->Check_Instrument Instrument_OK Instrument OK Check_Instrument->Instrument_OK Pass Instrument_Fail Instrument Issue Check_Instrument->Instrument_Fail Fail Check_Sample_Prep Review Sample Prep Instrument_OK->Check_Sample_Prep Sample_Prep_OK Sample Prep OK Check_Sample_Prep->Sample_Prep_OK No Issues Sample_Prep_Issue Optimize Extraction Check_Sample_Prep->Sample_Prep_Issue Potential Loss Check_Mobile_Phase Verify Mobile Phase pH Sample_Prep_OK->Check_Mobile_Phase Mobile_Phase_OK pH Correct Check_Mobile_Phase->Mobile_Phase_OK Correct Mobile_Phase_Issue Adjust pH for Negative Ionization Check_Mobile_Phase->Mobile_Phase_Issue Incorrect

Caption: A troubleshooting decision tree for low or no analyte signal.

References

Minimizing side reactions in 5-Butylbarbituric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Butylbarbituric Acid Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of this compound, with a focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and classical approach for synthesizing this compound is through a two-step process.[1] The first step involves the alkylation of diethyl malonate with an n-butyl halide (like n-butyl bromide) to form diethyl n-butylmalonate.[2] The second step is the condensation reaction of diethyl n-butylmalonate with urea (B33335) in the presence of a strong base, typically sodium ethoxide, to yield the final this compound.[1][3][4]

Q2: What are the most common side reactions in this synthesis?

A2: The primary side reactions of concern are:

  • Dialkylation: Formation of diethyl dibutylmalonate during the synthesis of the diethyl butylmalonate intermediate. This occurs when the monoalkylated product reacts again with the alkylating agent.[2]

  • Ester Hydrolysis: The presence of water can lead to the hydrolysis of the diethyl butylmalonate ester, especially in the presence of the base, which reduces the yield of the desired product.[3]

  • Elimination Reaction (E2): The base (sodium ethoxide) can cause an elimination reaction with the n-butyl bromide, leading to the formation of butene gas instead of the desired substitution product.[2]

Q3: Why are anhydrous (dry) conditions so critical for this synthesis?

A3: Anhydrous conditions are crucial to prevent the hydrolysis of reactants and intermediates.[3] Water can react with sodium metal to form sodium hydroxide, and it can hydrolyze the diethyl malonate and diethyl butylmalonate esters, which will prevent the final ring-closing condensation with urea. Using absolute ethanol (B145695) and thoroughly dried glassware and reagents is essential for a successful synthesis.[1][3][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low yield of diethyl n-butylmalonate and formation of a significant amount of diethyl dibutylmalonate.

  • Probable Cause: The monoalkylated product, diethyl butylmalonate, still has an acidic proton that can be removed by the base, leading to a second alkylation.[2] This is a common drawback of the malonic ester synthesis.

  • Solutions:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (n-butyl bromide). A slight excess of diethyl malonate can also help minimize dialkylation.[2]

    • Slow Addition: Add the n-butyl bromide slowly and gradually to the reaction mixture. This ensures it reacts with the diethyl malonate enolate before it can react with the enolate of the product.[2]

    • Temperature Control: Maintain a controlled temperature (around 50°C) during the addition of the alkyl halide, as the reaction is exothermic.[2] Elevated temperatures can increase the rate of the second alkylation.

Issue 2: The reaction mixture is producing gas (butene), and the yield of the alkylated ester is low.

  • Probable Cause: A competing E2 elimination reaction is occurring, where the ethoxide base abstracts a proton from the n-butyl bromide, forming butene gas instead of the desired SN2 substitution product.[2]

  • Solutions:

    • Maintain Lower Temperatures: Avoid excessively high temperatures during the alkylation step. While the reaction is often run at reflux, careful temperature control is necessary.[2]

    • Base Selection: Sodium ethoxide is a strong base, which can favor elimination. While it is standard for this synthesis, ensuring it is not used in large excess and that temperatures are controlled can help mitigate this side reaction.

Issue 3: Low yield of the final this compound during the condensation step.

  • Probable Cause: Incomplete reaction or hydrolysis of the ester. This can be due to insufficient reaction time, improper base concentration, or the presence of moisture.

  • Solutions:

    • Ensure Anhydrous Conditions: Use absolute ethanol and ensure all glassware and reagents, especially urea, are perfectly dry.[1][3][5]

    • Sufficient Reflux Time: The condensation reaction typically requires refluxing for several hours (a minimum of 2 hours is often cited) to proceed to completion.[1][3]

    • Proper Acidification: After the reflux, the reaction mixture must be acidified (e.g., with 10% HCl) to precipitate the this compound from its sodium salt.[1][4] Ensure the solution is acidic by checking the pH.[1]

Issue 4: The final product is difficult to purify or has a low melting point.

  • Probable Cause: Contamination with unreacted starting materials (like diethyl n-butylmalonate) or side products.

  • Solutions:

    • Washing: Wash the crude product with a solvent that will remove the unreacted ester but not the desired product. Hexane (B92381) or cold water are suitable options.[1]

    • Recrystallization: The most effective purification technique is recrystallization from hot water or an ethanol-water mixture.[1][3][5] This will help remove impurities and yield a purer crystalline product.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the key steps in this compound synthesis.

Parameter Step 1: Diethyl n-butylmalonate Synthesis Step 2: this compound Synthesis Reference(s)
Base Sodium Ethoxide (from Na in absolute EtOH)Sodium Ethoxide (from Na in absolute EtOH)[1][2][4]
Solvent Absolute EthanolAbsolute Ethanol[1][3]
Reactants Diethyl malonate, n-Butyl bromideDiethyl n-butylmalonate, Urea[1][2]
Molar Ratio ~1:1 (Diethyl malonate: n-Butyl bromide)~1:1 (Ester: Urea)[2][4]
Temperature Cool initially, then reflux (~78°C)Reflux (78-110°C)[1][2][4]
Reaction Time ~1.5 - 2 hours~2 - 7 hours[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl n-butylmalonate

  • Preparation of Sodium Ethoxide: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 50 mL of absolute ethanol. Carefully add 1.2 g of sodium metal in small pieces. The reaction is exothermic; stir at room temperature and heat gently if necessary until all the sodium has dissolved.[1]

  • Alkylation: Cool the sodium ethoxide solution to room temperature and add 8 g of diethyl malonate. Stir for approximately 15 minutes.[1]

  • Addition of Alkyl Halide: Slowly add 7.5 g of 1-bromobutane (B133212) to the mixture.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 1.5 hours.[1]

  • Workup: After cooling, transfer the mixture to a separatory funnel with 30 mL of water. Separate the aqueous layer and extract it twice with 10 mL portions of diethyl ether.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[1][2]

Protocol 2: Synthesis of this compound

  • Preparation of Reagents: In a dry 250 mL round-bottom flask, prepare a fresh solution of sodium ethoxide by dissolving 0.46 g of sodium in 50 mL of absolute ethanol. In a separate vessel, dissolve 1.2 g of pre-dried urea in 22 mL of hot absolute ethanol.[1][4]

  • Condensation: To the sodium ethoxide solution, add 4.32 g of dry diethyl n-butylmalonate, followed by the hot urea solution.[1][4]

  • Reflux: Fit the flask with a reflux condenser and heat the mixture at reflux for at least 2 hours. A white solid (the sodium salt of the product) should form.[1][4]

  • Precipitation: Cool the mixture to room temperature and slowly acidify with approximately 20 mL of 10% HCl until the solution is acidic (check with pH paper).[1]

  • Isolation: Remove the ethanol under reduced pressure. A precipitate will appear. Cool the flask in an ice bath to complete crystallization.[1]

  • Purification: Collect the crystals by vacuum filtration. Wash the solid with cold water or hexane to remove unreacted ester. Recrystallize the crude product from hot water to obtain pure this compound.[1][3]

Visualized Workflows and Pathways

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Condensation DEM Diethyl Malonate NaOEt1 Sodium Ethoxide DEM->NaOEt1 NBB n-Butyl Bromide NBB->NaOEt1 DBM Diethyl n-Butylmalonate NaOEt1->DBM Reflux NaOEt2 Sodium Ethoxide DBM->NaOEt2 Urea Urea Urea->NaOEt2 BBA This compound NaOEt2->BBA Reflux

Caption: Workflow for the two-step synthesis of this compound.

Side_Reactions Desired Reaction vs. Key Side Reactions DEM_enolate Diethyl Malonate Enolate DBM Desired Intermediate (Diethyl n-butylmalonate) DEM_enolate->DBM SN2 (Desired) Butene Side Product (Butene) DEM_enolate->Butene E2 (Side Reaction) NBB n-Butyl Bromide DBM_enolate DBM Enolate DBM->DBM_enolate Deprotonation (Base) DDBM Side Product (Diethyl dibutylmalonate) DBM_enolate->DDBM SN2 (Side Reaction) + n-Butyl Bromide

Caption: Pathways of desired substitution versus side reactions (elimination and dialkylation).

Troubleshooting_Logic Troubleshooting Decision Tree Start Low Final Yield? CheckImpurity Impurity Detected? Start->CheckImpurity No Gas Gas Evolution (Butene) Observed? Start->Gas Yes Dialkylation Dialkylated Product (DDBM) Present? CheckImpurity->Dialkylation Yes Sol_Anhydrous Problem: Hydrolysis/ Incomplete Reaction Solution: - Use Anhydrous Reagents - Increase Reflux Time CheckImpurity->Sol_Anhydrous No (Unreacted SM) Sol_Stoichiometry Solution: - Control 1:1 Stoichiometry - Slow Reagent Addition Dialkylation->Sol_Stoichiometry Yes Sol_Recrystallize Solution: - Recrystallize from Hot Water/Ethanol - Wash with Hexane Dialkylation->Sol_Recrystallize No (Other Impurity) Gas->CheckImpurity Sol_Temp Solution: - Maintain Lower Temp. - Avoid Excess Base Gas->Sol_Temp Yes

Caption: A logical guide for troubleshooting common issues in the synthesis.

References

Strategies for scaling up the production of 5-Butylbarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Scaling Up Production of 5-Butylbarbituric Acid

This guide is designed for researchers, scientists, and drug development professionals to address potential challenges when scaling up the synthesis of this compound. It provides troubleshooting advice, frequently asked questions, detailed protocols, and comparative data for different production scales.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most common and classical approach is the condensation reaction between diethyl n-butylmalonate (a substituted malonic ester) and urea (B33335).[1] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, under reflux conditions.[1][2]

Q2: What are the primary safety concerns when working with the reagents for this synthesis? A2: The synthesis involves hazardous materials that require careful handling. Sodium metal is highly reactive with water and flammable. The reaction to form sodium ethoxide from sodium and absolute ethanol (B145695) is highly exothermic and produces flammable hydrogen gas.[3] Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, should be worn at all times. All procedures involving sodium metal and flammable solvents should be performed in a fume hood and away from ignition sources.

Q3: How is the purity of the final this compound product typically assessed? A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques to assess the purity of the final product and identify any impurities.[1] A common HPLC setup might use a C18 column with a mobile phase of acetonitrile (B52724) and water.[1] Additionally, Infrared (IR) Spectroscopy is useful for confirming the presence of characteristic functional groups, such as carbonyl (C=O) and amine (N-H) stretches within the barbiturate (B1230296) ring.[1]

Q4: What are the critical parameters to control during the condensation reaction? A4: Key parameters include maintaining anhydrous (moisture-free) conditions, controlling the reaction temperature (typically reflux at around 110°C), ensuring correct stoichiometry of reactants, and allowing for sufficient reaction time (often several hours).[2] Moisture can quench the sodium ethoxide base, leading to significantly lower yields.[2]

Troubleshooting Guide

Q1: Why is my yield of this compound significantly lower than expected? A1: Low yields can be attributed to several factors, especially during scale-up.

  • Presence of Moisture: Water in the reactants or solvent will react with the sodium ethoxide base, rendering it ineffective. Ensure all glassware is thoroughly dried and use absolute ethanol.[2]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or temperature. Ensure the mixture is refluxed for the recommended duration at the correct temperature (approx. 110°C).[2]

  • Improper Stoichiometry: An incorrect ratio of reactants can limit the yield. A slight excess of sodium ethoxide may be used to ensure the complete deprotonation of the malonic ester.[2]

  • Inefficient Purification: Product can be lost during the workup and purification steps. Ensure the pH is adjusted correctly during acidification to fully precipitate the product.[2]

Q2: I am observing significant formation of side products. How can these be minimized? A2: The most common side product is the dialkylated barbiturate, where the butyl group is attached twice.[2]

  • Control of Alkylation (in upstream synthesis of diethyl n-butylmalonate): When preparing the diethyl n-butylmalonate precursor, add the n-butyl bromide slowly to the reaction mixture to maintain a low concentration and reduce the chance of dialkylation.[2]

  • Careful Stoichiometry: Precisely control the molar ratios of your reactants in the final condensation step.[2]

  • Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) to monitor the reaction progress and detect the formation of major impurities in real-time.

Q3: The product is discolored after precipitation. What is the best way to purify it? A3: A discolored product indicates the presence of impurities.

  • Recrystallization: This is the most effective method for purifying solid compounds like this compound.[1] Dissolve the crude product in a suitable hot solvent (e.g., an ethanol-water mixture) and allow it to cool slowly. The pure compound will crystallize out, leaving impurities in the solvent.[1][3]

  • Activated Charcoal: If the product has a persistent color, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)

This protocol is adapted from the general synthesis of barbituric acid.[2][4]

  • Preparation of Sodium Ethoxide: In a 1-L round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, dissolve 11.5 g (0.5 mol) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in a water bath if it becomes too vigorous.

  • Addition of Reactants: Once all the sodium has dissolved, add 108.1 g (0.5 mol) of diethyl n-butylmalonate to the sodium ethoxide solution. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (~70°C) absolute ethanol. Add the hot urea solution to the reaction flask.

  • Condensation Reaction: Shake the mixture well to ensure homogeneity. Heat the flask in an oil bath to 110°C and maintain reflux for 7 hours. A white solid (the sodium salt of the barbiturate) should precipitate during this time.[2]

  • Workup and Precipitation: After the reaction is complete, cool the mixture slightly and add 500 mL of hot water (~50°C). Stir until the solid dissolves. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper (approx. 45-50 mL). This will precipitate the this compound.

  • Isolation and Drying: Cool the clear solution in an ice bath overnight to maximize crystallization. Collect the white crystalline product using a Büchner funnel and wash it with a small amount of cold water. Dry the product in an oven at 100-110°C.

Protocol 2: Pilot-Scale Synthesis of this compound (Illustrative)

Scaling up requires careful consideration of heat transfer, mixing, and reagent addition rates.

  • Preparation of Sodium Ethoxide: In a 50-L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 25 L of absolute ethanol. Under a nitrogen atmosphere, carefully add 1.15 kg (50 mol) of sodium metal in portions, controlling the addition rate to manage the exothermic reaction and hydrogen evolution. Maintain the temperature below 60°C using jacket cooling.

  • Addition of Reactants: Once the sodium is fully dissolved, add 10.81 kg (50 mol) of diethyl n-butylmalonate via the addition funnel over 30 minutes. In a separate vessel, dissolve 3.0 kg (50 mol) of dry urea in 25 L of absolute ethanol, heating to 70°C. Transfer this solution to the reactor.

  • Condensation Reaction: Heat the reactor contents to reflux (~110°C) using jacket heating and maintain for 10-12 hours. Monitor the reaction progress using in-situ IR or by taking samples for HPLC analysis.

  • Workup and Precipitation: Cool the reactor to 50°C and add 50 L of hot water. Stir until all solids dissolve. Slowly add concentrated hydrochloric acid via a metering pump to adjust the pH to ~2, causing the product to precipitate. Control the acid addition rate to manage any exotherms.

  • Isolation and Drying: Cool the slurry to 5-10°C and stir for 2 hours to complete crystallization. Filter the product using a centrifuge or filter press. Wash the filter cake with cold deionized water. Dry the product in a vacuum oven at 80-90°C until a constant weight is achieved.

Data Presentation: Scale-Up Comparison

The following table summarizes the key parameters for lab-scale versus an illustrative pilot-scale production of this compound. Note: Pilot-scale yields are estimates and can vary significantly based on equipment and process optimization.

ParameterLab-ScalePilot-Scale (100x)Key Scale-Up Considerations
Diethyl n-butylmalonate 108.1 g (0.5 mol)10.81 kg (50 mol)Accurate dosing, potential viscosity changes.
Urea (dry) 30 g (0.5 mol)3.0 kg (50 mol)Ensuring urea is completely dry is critical to avoid yield loss.[2]
Sodium Metal 11.5 g (0.5 mol)1.15 kg (50 mol)Portion-wise addition is crucial to control the highly exothermic reaction.
Absolute Ethanol 500 mL50 LUse of absolute grade is essential; managing large volumes of flammable solvent.
Reaction Temperature 110 °C110 °CMaintaining uniform temperature in a large reactor is challenging; monitor for hotspots.
Reaction Time 7 hours10-12 hoursReaction times may need to be extended to ensure completion at a larger scale.
Typical Yield 75-85%65-75% (Estimated)Yields often decrease slightly on scale-up due to transfer losses and less ideal mixing/heating.
Purity (Post-Recrystallization) >98%>98%Maintaining purity requires robust and scalable purification and drying methods.

Visualizations

Synthesis_Workflow cluster_prep Step 1: Base Preparation cluster_reaction Step 2: Condensation cluster_workup Step 3: Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt Reaction Reaction Mixture NaOEt->Reaction Malonate Diethyl n-butylmalonate Malonate->Reaction Urea Dry Urea Urea->Reaction Reflux Reflux at 110°C (7-12 hours) Reaction->Reflux Product_Salt Sodium 5-butylbarbiturate (Precipitate) Reflux->Product_Salt Water Add Hot Water Product_Salt->Water HCl Add HCl (Acidify) Water->HCl Precipitate Precipitate Crude Product HCl->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Product Filter->Dry Recrystal Recrystallization (Optional) Dry->Recrystal Final Pure this compound Dry->Final If pure enough Recrystal->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Encountered Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Sol_Moisture1 Dry all reagents (especially Urea) and glassware. Use absolute ethanol. Check_Moisture->Sol_Moisture1 No Check_Temp Were reaction time and temperature adequate? Check_Moisture->Check_Temp Yes Sol_Temp1 Ensure reflux at ~110°C. Increase reflux time and monitor reaction via TLC/HPLC. Check_Temp->Sol_Temp1 No Check_Workup Was workup performed correctly? Check_Temp->Check_Workup Yes Sol_Workup1 Check pH after acidification (~2). Ensure sufficient cooling time to maximize precipitation. Check_Workup->Sol_Workup1 No Check_Impurities Significant side products observed in crude analysis? Check_Workup->Check_Impurities Yes Sol_Impurities1 Optimize stoichiometry. Review purification methods (e.g., recrystallization solvent). Check_Impurities->Sol_Impurities1 Yes

Caption: Decision tree for troubleshooting low product yield.

Condensation_Reaction cluster_reactants Reactants cluster_conditions Conditions Malonate Diethyl n-butylmalonate Product This compound Malonate->Product Urea Urea Urea->Product Base Sodium Ethoxide (Base) Base->Product catalyzes Solvent Absolute Ethanol (Solvent) Solvent->Product Heat Heat (Reflux, ~110°C) Heat->Product

Caption: Key relationships in the condensation reaction for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Butylbarbituric Acid and Secobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 5-Butylbarbituric acid and secobarbital, two derivatives of barbituric acid. While both compounds are expected to exhibit central nervous system (CNS) depressant effects, their structural differences suggest distinct pharmacological profiles. This comparison summarizes available experimental data and extrapolates potential differences based on established structure-activity relationships (SAR) for the barbiturate (B1230296) class of drugs.

Executive Summary

Secobarbital is a well-characterized short-acting barbiturate with established sedative, hypnotic, and anticonvulsant properties.[1] In contrast, this compound is primarily utilized as a research chemical and synthetic intermediate, with limited publicly available data on its specific biological effects.[2] Based on the principles of barbiturate SAR, it is anticipated that this compound would exhibit a longer duration of action and potentially lower potency compared to secobarbital due to its linear alkyl substituent at the C-5 position.[3][4][5][6]

Data Presentation

Table 1: Physicochemical and Pharmacological Properties
PropertyThis compoundSecobarbital
IUPAC Name 5-butyl-1,3-diazinane-2,4,6-trione[7]5-(pentan-2-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione[8]
Molecular Formula C₈H₁₂N₂O₃[7]C₁₂H₁₈N₂O₃[8]
Molecular Weight 184.19 g/mol [7]238.28 g/mol [8]
Mechanism of Action Presumed positive allosteric modulator of GABA_A receptors.[2]Positive allosteric modulator of GABA_A receptors.[9]
Clinical Use Research and chemical synthesis.[2]Insomnia, pre-operative sedation.[10]
Duration of Action Predicted to be longer-acting.[4][6]Short-acting.[11]
Potency Predicted to be lower than secobarbital.[3][5]Anesthetic barbiturates are generally more potent than anticonvulsant types in augmenting GABA responses.[9]
Quantitative Data (IC₅₀/EC₅₀) Data not available.IC₅₀ for inhibition of [¹⁴C]amobarbital binding to nicotinic acetylcholine (B1216132) receptors: 110 µM.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of barbiturates is significantly influenced by the nature of the substituents at the C-5 position of the barbituric acid ring.[3][4][5][6]

  • Lipid Solubility and Potency: The hypnotic and sedative activity of barbiturates generally increases with their lipid solubility, up to a certain point (a total of 6 to 10 carbon atoms in the C-5 side chains is often optimal).[3][5] Aromatic or alicyclic substituents at C-5 tend to be more potent than aliphatic ones with the same number of carbons.[6]

  • Duration of Action: The duration of action is inversely related to the ease of metabolic degradation.[5] Branched, cyclic, or unsaturated side chains at the C-5 position are more susceptible to oxidation by the liver, leading to a shorter duration of action.[3][6] Conversely, straight-chain alkyl groups are more resistant to metabolism, resulting in a longer duration of action.[4]

Based on these principles:

  • Secobarbital , with its branched (1-methylbutyl) and unsaturated (allyl) C-5 substituents, has a higher lipid solubility and is more readily metabolized, consistent with its classification as a short-acting and potent barbiturate.[3][6]

  • This compound , possessing a single, unbranched butyl group at the C-5 position, is expected to have lower lipid solubility and be less susceptible to metabolic breakdown compared to secobarbital.[4] This would likely translate to a longer duration of action and potentially lower sedative-hypnotic potency.

Mandatory Visualization

GABA_A_Receptor_Modulation GABA_A Receptor Signaling Pathway cluster_membrane Neuronal Membrane GABA_A GABA_A Receptor (Chloride Ion Channel) Chloride GABA_A->Chloride Prolongs channel opening GABA GABA GABA->GABA_A Binds to orthosteric site Barbiturate Barbiturate (this compound or Secobarbital) Barbiturate->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Leads to

Caption: Mechanism of action of barbiturates on the GABA_A receptor.

Experimental_Workflow In Vivo Sedative Effect Assessment Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Groups Rodent Groups (e.g., Mice) Administration Compound Administration (e.g., Intraperitoneal) Animal_Groups->Administration Test_Compound Test Compound (this compound or Secobarbital) Test_Compound->Administration Vehicle Vehicle Control Vehicle->Administration Behavioral_Test Behavioral Assay (e.g., Open-Field Test or Barbiturate-Induced Sleep Time) Administration->Behavioral_Test Data_Collection Data Collection (Locomotor activity, Sleep latency/duration) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vivo assessment of sedative effects.

Experimental Protocols

In Vitro: GABA_A Receptor Electrophysiology (Whole-Cell Patch Clamp)

This protocol is designed to measure the modulatory effects of this compound and secobarbital on GABA_A receptor currents.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired subunits of the human GABA_A receptor (e.g., α1, β2, γ2).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.

    • The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • The intracellular solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • A baseline current is established by applying a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀).

    • The test compound (this compound or secobarbital) is co-applied with GABA at various concentrations.

    • The potentiation of the GABA-evoked current is measured as the percentage increase in current amplitude in the presence of the test compound compared to the baseline GABA current.

  • Data Analysis: Concentration-response curves are generated, and EC₅₀ values (the concentration of the compound that produces 50% of the maximal potentiation) are calculated using a non-linear regression fit to the Hill equation.

In Vivo: Potentiation of Barbiturate-Induced Sleep in Mice

This experiment assesses the sedative-hypnotic effects of the test compounds by measuring their ability to prolong sleep induced by a standard barbiturate like pentobarbital (B6593769).

  • Animals: Male Swiss-Webster mice (20-25 g) are used and acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Animals are divided into groups (n=8-10 per group).

    • The test compound (this compound or secobarbital) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

    • After a pre-treatment period (e.g., 30 minutes for i.p. administration), all animals receive a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.).

  • Assessment of Sleep:

    • Immediately after pentobarbital injection, each mouse is placed in an individual cage.

    • Sleep latency: The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is considered lost when the mouse remains on its back for more than 30 seconds when turned over.

    • Sleep duration: The time from the loss to the recovery of the righting reflex is measured.

  • Data Analysis: The mean sleep latency and duration for each treatment group are compared to the vehicle control group using statistical tests such as one-way ANOVA followed by a post-hoc test. A significant increase in sleep duration indicates a sedative-hypnotic effect.

Conclusion

Secobarbital is a well-documented, potent, and short-acting CNS depressant. While direct experimental data for this compound is scarce, established structure-activity relationships for barbiturates provide a strong basis for predicting its pharmacological profile. It is likely to be a less potent and longer-acting agent compared to secobarbital. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize the biological activity of this compound and validate these predictions. Such research would be valuable for understanding the nuances of barbiturate pharmacology and could inform the development of new CNS modulators.

References

Comparative analysis of the physicochemical properties of 5-alkylbarbituric acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Physicochemical Properties of 5-Alkylbarbituric Acids for Researchers and Drug Development Professionals.

This guide provides a comparative analysis of key physicochemical properties of a homologous series of 5-alkylbarbituric acids. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the structure-property relationships within this class of compounds. All quantitative data is summarized in a clear, tabular format, and detailed experimental protocols for the determination of these properties are provided.

Physicochemical Property Data

The following table summarizes the experimental data for the melting point, acid dissociation constant (pKa), partition coefficient (logP), and aqueous solubility of various 5-alkylbarbituric acids. These properties are critical in drug design and development as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

CompoundAlkyl Substituent (R)Melting Point (°C)pKalogPAqueous Solubility (g/L)
Barbituric AcidH248 - 255[1]4.0[2]-1.47[3]142 (at 20°C)[1]
5-Butylbarbituric Acidn-Butyl209 - 211~8.00.8 (Computed)[4]Data not available
5,5-Diethylbarbituric Acid (Barbital)Ethyl, Ethyl190[5]7.430.65[5]6.25[5]
5-Ethyl-5-methylbarbituric AcidEthyl, Methyl212 - 213.4[6]Data not availableData not availableData not available
5-Ethyl-5-isobutylbarbituric AcidEthyl, IsobutylData not availableData not availableData not availableData not available
5-Ethyl-5-pentylbarbituric AcidEthyl, PentylData not availableData not availableData not availableData not available

Note: The pKa of 5,5-disubstituted barbituric acids reflects the dissociation of the N-H proton.[7] The parent barbituric acid is more acidic due to the active methylene (B1212753) group at the C-5 position.[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used to identify compounds and assess their purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of one to two degrees.[9][10]

Methodology:

  • Sample Preparation: A small amount of the dry, solid 5-alkylbarbituric acid is finely powdered and packed into a glass capillary tube to a height of about 3 mm.[9] The tube is sealed at one end.[11] The packing is achieved by tapping the tube to ensure the solid settles at the bottom.[12]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube containing mineral oil.[10]

  • Measurement: The heating bath is heated slowly and steadily, at a rate of no more than 2°C per minute near the expected melting point.[9][10]

  • Data Recording: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[8][10] For purity assessment, a narrow melting range indicates a purer substance, while impurities tend to depress and broaden the melting range.[9]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise and commonly used method for determining the acid dissociation constant (pKa) of a substance.[13][14][15] The method involves monitoring pH changes in a solution upon the stepwise addition of a titrant.[13]

Methodology:

  • Apparatus Calibration: A potentiometer equipped with a combined pH electrode is calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: A sample solution of the 5-alkylbarbituric acid is prepared at a concentration of at least 10⁻⁴ M.[15][16] To maintain constant ionic strength, a solution like 0.15 M potassium chloride can be used.[16] The solution is purged with nitrogen to remove dissolved carbon dioxide, which can interfere with measurements, especially in neutral-to-high pH ranges.[14][15][16]

  • Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer, and the pH electrode is immersed.[16] The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic analyte.[14][16] The titrant is added in small, known increments.

  • Data Analysis: The pH is recorded after each addition of titrant, allowing the system to equilibrate.[16] A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the point where half of the acid has been neutralized (pH = pKa).[13][14]

Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[17][18]

Methodology:

  • Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4 for logD determination) are mixed and shaken vigorously to ensure mutual saturation.[19][20] The two phases are then allowed to separate completely.

  • Sample Preparation: A small, accurately weighed amount of the 5-alkylbarbituric acid is dissolved in the pre-saturated n-octanol or aqueous phase.[19]

  • Partitioning: A known volume of the prepared solution is combined with a known volume of the other pre-saturated phase in a suitable vessel.[19]

  • Equilibration: The vessel is sealed and agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25°C) for a sufficient time (e.g., overnight) to allow the compound to reach equilibrium between the two phases.[19][21]

  • Phase Separation: After agitation, the mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.[19]

  • Quantification: A precise aliquot is carefully removed from each phase, avoiding cross-contamination.[17] The concentration of the barbiturate (B1230296) in each phase is then determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[19]

Determination of Aqueous Solubility (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions and is a critical parameter for drug formulation.[22][23] The shake-flask method is recommended for this determination.[24]

Methodology:

  • Sample Preparation: An excess amount of the solid 5-alkylbarbituric acid is added to a flask containing a known volume of the aqueous medium (e.g., water or a pH-specific buffer).[24] This ensures that a saturated solution is formed.

  • Equilibration: The flask is sealed and agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[24][25]

  • Equilibrium Confirmation: To confirm that equilibrium has been achieved, samples of the solution can be taken at different time points (e.g., 24 h, 48 h, 72 h). Equilibrium is confirmed when the measured concentration does not change significantly between sequential measurements.[24]

  • Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the solution by filtration or high-speed centrifugation.[22][24]

  • Quantification: The concentration of the dissolved barbiturate in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[22][26] A standard calibration curve should be used for accurate quantification.[26]

Visualizations

The following diagram illustrates the experimental workflow for determining the partition coefficient (logP) using the shake-flask method.

G start Start phase_sat 1. Phase Saturation Mix n-octanol and water. Allow layers to separate. start->phase_sat sample_prep 2. Sample Preparation Dissolve barbiturate in one of the pre-saturated phases. phase_sat->sample_prep partition 3. Partitioning & Equilibration Combine phases and shake at constant temperature until equilibrium. sample_prep->partition phase_sep 4. Phase Separation Allow layers to separate. Use centrifugation if needed. partition->phase_sep quant 5. Quantification Measure barbiturate concentration in each phase using HPLC-UV or LC-MS. phase_sep->quant calc 6. Calculation P = [Concentration]octanol / [Concentration]aqueous logP = log10(P) quant->calc end_node End calc->end_node

Caption: Workflow for logP determination via the shake-flask method.

References

A Comparative Guide to the Validation of Analytical Methods for the Determination of 5-substituted Barbituric Acids, Featuring 5-Allyl-5-isobutylbarbituric Acid (Butalbital) as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the determination of 5-substituted barbituric acids. Due to the limited availability of specific validation data for 5-butylbarbituric acid, this document utilizes 5-allyl-5-isobutylbarbituric acid (butalbital), a structurally similar and widely analyzed barbiturate, as a representative compound. The principles and methodologies described herein are broadly applicable to the validation of analytical methods for other 5-substituted barbiturates, including this compound.

The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). A general protocol for UV-Vis Spectrophotometry is also provided.

Data Presentation: A Comparative Summary of Validated Methods

The following table summarizes the key performance parameters of validated analytical methods for the determination of butalbital.

Parameter HPLC-UV GC-MS Capillary Electrophoresis (CE)
Linearity Range 40%-160% of nominal concentration[1][2]50 to 3200 ng/mL[3]1 to 60 µg/mL[4]
Correlation Coefficient (r²) > 0.999[5][6]Not explicitly stated, but good one-point calibration data reported[3]> 0.99[4]
Accuracy (% Recovery) 99.5% - 102.5%[5][6]80% - 90% (extraction recovery)[3]97.8% - 108.9%[4]
Precision (% RSD) < 2.0%[5][6]Inter-day precision: ~8.0%[3]0.65% - 3.16%[4]
Limit of Detection (LOD) Not explicitly stated~20 ng/mL[3]< 1 µg/mL[4]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Internal Standard Barbital[7]d5-pentobarbital[3], Barbital[7]Aprobarbital[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on the simultaneous estimation of butalbital in a combination drug product.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8].

Mobile Phase:

  • A mixture of pH 4.50 buffer and methanol (B129727) in a 70:30 (v/v) ratio (Mobile Phase A) and 35:65 (v/v) ratio (Mobile Phase B) can be used in a gradient elution[1][9]. A simpler isocratic mobile phase of water-acetonitrile-1M dibutylamine (B89481) phosphate (B84403) (90:9:1, v/v) has also been reported[5][6].

Detection:

  • UV detection at 216 nm[1][9] or 215 nm[5][6].

Sample Preparation:

  • For solid dosage forms, a powdered tablet equivalent to one average weight is dissolved in a suitable buffer (e.g., 0.01 M phosphate buffer, pH 2.5) with ultrasonication and stirring[10].

Validation Parameters:

  • Linearity: Established over a concentration range of 40%-160% of the expected concentration[1][2].

  • Accuracy: Determined by the recovery of spiked samples, with acceptance criteria typically between 98% and 102%.

  • Precision: Evaluated by analyzing multiple preparations of a homogeneous sample, with the relative standard deviation (RSD) not exceeding 2.0%[5][6].

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of butalbital in biological matrices like urine and blood.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)[7][11].

  • A non-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., 13 m length) is commonly used[3].

Sample Preparation and Derivatization:

  • Extraction: Solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction with an organic solvent like methylene (B1212753) chloride can be employed[3][7].

  • Derivatization: Methylation is often performed to improve chromatographic performance. A common reagent is trimethylanilinium hydroxide (B78521) (TMAH) which allows for "flash methylation" in the hot injector port of the GC[7][11].

GC-MS Conditions:

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is typically used, for instance, starting at a lower temperature and ramping up to a final temperature to ensure separation of analytes.

  • MS Detection: Selective Ion Monitoring (SIM) mode is used for quantification, monitoring characteristic ions of the derivatized butalbital[7].

Validation Parameters:

  • Linearity: Assessed over a range relevant to expected concentrations in biological samples (e.g., 50 to 3200 ng/mL)[3].

  • Extraction Recovery: Determined by comparing the response of extracted samples to that of unextracted standards.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. For butalbital in urine, a LOD of approximately 20 ng/mL has been reported[3].

Capillary Electrophoresis (CE)

This protocol describes a method for the determination of butalbital in serum.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused silica (B1680970) capillary (e.g., 75 µm I.D., 52 cm length)[4].

Run Buffer (Background Electrolyte):

  • 50 mM sodium dihydrogen phosphate buffer at pH 9.0 containing 20 mM hydroxypropyl-β-cyclodextrin[4].

Separation Conditions:

  • Voltage: 15 kV[4].

  • Detection: UV detection at 254 nm[4].

  • Injection: Hydrodynamic injection[10].

Sample Preparation:

  • Solid-phase extraction (SPE) using C18 cartridges is used to extract the drug and internal standard from serum[4].

Validation Parameters:

  • Linearity: Demonstrated over a concentration range of 1 to 60 µg/mL[4].

  • Precision and Accuracy: Assessed by analyzing quality control samples at different concentrations, with RSD values for precision and percent error for accuracy being calculated[4].

  • Specificity: The ability of the method to resolve the analyte from other potentially interfering substances is evaluated[4].

UV-Vis Spectrophotometry (General Protocol)

While a specific validated method for this compound was not found, a general protocol for method validation using UV-Vis spectrophotometry is as follows.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Determination of Maximum Absorbance (λmax): A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or an appropriate buffer) is scanned across a range of UV wavelengths to determine the wavelength of maximum absorbance.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Validation Parameters (as per ICH guidelines):

  • Linearity: The linearity of the method is evaluated by analyzing a series of dilutions of a stock solution. The correlation coefficient (r²) of the calibration curve should be close to 1[12].

  • Accuracy: Determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.

  • Precision: Assessed by repeated measurements of the same sample (intra-day precision) and on different days (inter-day precision). The %RSD should be within acceptable limits (typically <2%)[13].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve[14].

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method for the determination of this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Evaluation cluster_reporting 4. Reporting & Implementation start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq data_analysis Analyze Validation Data linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report implementation Implement Validated Method for Routine Use report->implementation

References

Assessing Immunoassay Cross-Reactivity for 5-Butylbarbituric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of 5-Butylbarbituric acid, a thorough understanding of assay specificity and potential cross-reactivity is paramount for data accuracy and interpretation. This guide provides a comparative framework for assessing the cross-reactivity of immunoassays against structurally similar compounds. Due to the limited availability of public data on immunoassays specifically developed for this compound, this guide will use data from broadly reactive barbiturate (B1230296) immunoassays as a representative model to illustrate the principles and methodologies of cross-reactivity assessment.

Immunoassay Specificity and Cross-Reactivity

Immunoassays achieve their specificity through the binding of antibodies to a target analyte.[1] However, antibodies can also recognize and bind to other molecules with similar chemical structures, a phenomenon known as cross-reactivity.[1] In the context of this compound, this means that other barbiturates or compounds with a similar barbiturate ring structure could potentially be detected by the assay, leading to inaccurate quantification or false-positive results. Therefore, rigorous cross-reactivity testing is a critical validation step for any immunoassay.

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of an immunoassay is typically determined by testing a panel of structurally related compounds and expressed as a percentage relative to the target analyte. The following table provides a representative example of cross-reactivity data for a general barbiturate immunoassay, which may include compounds structurally similar to this compound.

Table 1: Representative Cross-Reactivity Data for a General Barbiturate Immunoassay

CompoundConcentration yielding equivalent response to Secobarbital (300 ng/mL)Cross-Reactivity (%)
Secobarbital300 ng/mL100%
Alphenal150 ng/mL200%
Amobarbital300 ng/mL100%
Aprobarbital200 ng/mL150%
Butabarbital 75 ng/mL 400%
Butalbital2,500 ng/mL12%
Butethal100 ng/mL300%

Note: This data is illustrative and sourced from a representative barbiturate immunoassay.[1] The cross-reactivity of a specific this compound immunoassay would need to be determined empirically.

Alternative Analytical Methods

For the specific and quantitative analysis of this compound, alternative methods to immunoassays are available. These methods are often used for confirmation of immunoassay results and can provide higher specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful analytical techniques for the determination of barbiturates.[2][3] These methods separate individual compounds from a mixture, which are then identified and quantified by the mass spectrometer. This high degree of specificity minimizes the issue of cross-reactivity.[2]

Experimental Protocols

A detailed experimental protocol is essential for the accurate assessment of immunoassay cross-reactivity. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.

Protocol for Cross-Reactivity Assessment using Competitive ELISA

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Analyte Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and perform serial dilutions in assay buffer to create a standard curve.
  • Cross-Reactant Solutions: Prepare stock solutions of each potential cross-reactant at a high concentration and create serial dilutions.
  • Antibody Solution: Dilute the primary antibody against the target analyte in assay buffer.
  • Enzyme-Conjugated Secondary Antibody: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugate) in assay buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).
  • Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 2N H₂SO₄).

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with a capture antibody or an antigen-protein conjugate overnight at 4°C.
  • Washing: Wash the plate three times with Wash Buffer.
  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Wash the plate three times with Wash Buffer.
  • Competitive Reaction: Add the standard dilutions of this compound or the dilutions of the potential cross-reactants to the wells. Immediately add the diluted primary antibody. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with Wash Buffer.
  • Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with Wash Buffer.
  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
  • Stopping the Reaction: Add the Stop Solution to each well.
  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.
  • Determine the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a competitive immunoassay and the logical relationship in assessing cross-reactivity.

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection plate Microplate Coating (Antigen-Protein Conjugate) blocking Blocking (e.g., BSA) plate->blocking sample_add Add Sample or Standard (e.g., this compound) blocking->sample_add ab_add Add Primary Antibody sample_add->ab_add incubation Incubation ab_add->incubation sec_ab_add Add Enzyme-Conjugated Secondary Antibody incubation->sec_ab_add substrate_add Add Substrate sec_ab_add->substrate_add read_signal Read Signal (e.g., Absorbance) substrate_add->read_signal

Caption: Workflow of a competitive immunoassay for cross-reactivity assessment.

G cluster_data Data Analysis ic50_target Determine IC50 of This compound calculate Calculate % Cross-Reactivity ic50_target->calculate ic50_cross Determine IC50 of Potential Cross-Reactant ic50_cross->calculate

Caption: Logical relationship for calculating percent cross-reactivity.

References

Head-to-head comparison of different synthetic routes for 5-Butylbarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two primary synthetic routes for the production of 5-Butylbarbituric acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the classical condensation pathway and a modern one-pot Knoevenagel condensation and reduction method, offering insights into their respective yields, reaction conditions, and procedural complexities.

Executive Summary

The synthesis of this compound is critical for the advancement of drug discovery programs targeting the central nervous system. This guide evaluates two prominent synthetic strategies: the traditional condensation of diethyl butylmalonate with urea (B33335) and a more contemporary one-pot approach involving the Knoevenagel condensation of butyraldehyde (B50154) with barbituric acid, followed by an in-situ reduction. Our analysis indicates that while the classical route is robust and well-established, the one-pot Knoevenagel approach offers a potentially more streamlined and efficient alternative.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear and concise comparison of their performance metrics.

ParameterRoute 1: Classical CondensationRoute 2: One-Pot Knoevenagel Condensation & Reduction
Starting Materials Diethyl butylmalonate, Urea, Sodium EthoxideButyraldehyde, Barbituric Acid, Hantzsch 1,4-dihydropyridine (B1200194)
Reaction Time ~7 hours~20-30 minutes
Reaction Temperature 110°C (Reflux)Microwave irradiation (e.g., 120°C)
Reported Yield 72-78% (for the parent compound)55-82% (for analogous 5-benzylated derivatives)[1][2]
Number of Steps One-potOne-pot
Key Advantages Well-established, reliable, high purity of starting materials readily available.Rapid synthesis, solvent-free potential, streamlined workflow.
Key Disadvantages Long reaction time, high temperature, use of strong base.Requires microwave reactor, Hantzsch ester is a specialized reagent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for comparing the synthetic routes and the chemical pathways for each method.

Synthetic_Route_Comparison_Workflow Workflow for Comparing Synthetic Routes of this compound cluster_0 Route 1: Classical Condensation cluster_1 Route 2: One-Pot Knoevenagel & Reduction cluster_2 Comparative Analysis start1 Start: Diethyl butylmalonate + Urea step1_1 Condensation with Sodium Ethoxide start1->step1_1 compare_cost Cost-Effectiveness start1->compare_cost step1_2 Reflux at 110°C for 7h step1_1->step1_2 compare_conditions Reaction Conditions step1_1->compare_conditions compare_safety Safety & Environmental Impact step1_1->compare_safety step1_3 Acidification & Isolation step1_2->step1_3 compare_time Reaction Time step1_2->compare_time end1 Product: this compound step1_3->end1 compare_yield Yield end1->compare_yield start2 Start: Butyraldehyde + Barbituric Acid + Hantzsch Ester step2_1 Microwave Irradiation start2->step2_1 start2->compare_cost step2_2 In-situ Reduction step2_1->step2_2 step2_1->compare_time step2_1->compare_conditions step2_1->compare_safety end2 Product: this compound step2_2->end2 end2->compare_yield

Caption: A logical workflow for the head-to-head comparison of two synthetic routes to this compound.

Synthetic_Pathways Synthetic Pathways to this compound cluster_route1 Route 1: Classical Condensation cluster_route2 Route 2: One-Pot Knoevenagel & Reduction dbm Diethyl butylmalonate intermediate1 Cyclization Intermediate dbm->intermediate1 + Urea urea1 Urea urea1->intermediate1 naoet Sodium Ethoxide (Base) naoet->intermediate1 bba1 This compound intermediate1->bba1 Acidification buty Butyraldehyde intermediate2 5-Butylidenebarbituric Acid (Knoevenagel Adduct) buty->intermediate2 + Barbituric Acid ba Barbituric Acid ba->intermediate2 he Hantzsch Ester (Reducing Agent) bba2 This compound he->bba2 intermediate2->bba2 Reduction (in-situ)

Caption: Chemical pathways for the synthesis of this compound via classical condensation and a one-pot Knoevenagel condensation/reduction.

Experimental Protocols

Route 1: Classical Condensation of Diethyl Butylmalonate with Urea

Materials:

  • Diethyl butylmalonate

  • Urea (dry)

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be handled with care.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl butylmalonate, followed by a solution of dry urea dissolved in hot absolute ethanol.

  • Condensation: The mixture is then heated to reflux at approximately 110°C for 7 hours. A white solid, the sodium salt of this compound, will precipitate.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and hot water is added to dissolve the precipitate. The solution is then carefully acidified with concentrated hydrochloric acid with constant stirring until the solution is acidic.

  • Purification: The resulting clear solution is cooled in an ice bath to induce crystallization. The white crystals of this compound are collected by vacuum filtration, washed with cold water, and dried.

Route 2: One-Pot Knoevenagel Condensation and Reduction

Materials:

  • Butyraldehyde

  • Barbituric Acid

  • Hantzsch 1,4-dihydropyridine (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine equimolar amounts of butyraldehyde, barbituric acid, and the Hantzsch 1,4-dihydropyridine.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation under solvent-free conditions. Typical conditions may involve heating to 120°C for 20-30 minutes. The progress of the reaction should be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion of the reaction, the resulting solid mixture is cooled to room temperature. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Conclusion

Both the classical condensation and the one-pot Knoevenagel condensation/reduction routes offer viable pathways for the synthesis of this compound. The classical method, while reliable and with a long history of use, is characterized by a lengthy reaction time and the use of a strong base. In contrast, the modern one-pot microwave-assisted approach presents a significantly faster and more streamlined alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including available equipment, cost of starting materials, and desired throughput. For rapid synthesis and process optimization, the one-pot Knoevenagel condensation and reduction method is a compelling option. For large-scale, cost-effective production where reaction time is less critical, the classical condensation route remains a robust and dependable choice. Further optimization of the one-pot reaction conditions for butyraldehyde could potentially lead to even higher yields, making it the preferred method for the synthesis of this compound in the future.

References

A Comparative Study of the Metabolic Pathways of 5-Butylbarbituric Acid and Pentobarbital

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of 5-Butylbarbituric acid and the structurally related, well-characterized drug, pentobarbital (B6593769). Due to the limited direct metabolic data available for this compound, this guide utilizes data from its close structural analog, butobarbital (5-butyl-5-ethylbarbituric acid), to provide a comparative framework. This document summarizes key metabolic transformations, presents quantitative data in structured tables, details experimental protocols for metabolic analysis, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound and pentobarbital belong to the barbiturate (B1230296) class of drugs, which act as central nervous system depressants. While pentobarbital has been extensively studied, leading to a clear understanding of its metabolic fate, data on this compound is sparse. Understanding the metabolic pathways of these compounds is crucial for drug development, providing insights into their pharmacokinetic profiles, potential drug-drug interactions, and toxicological aspects. This guide aims to bridge the information gap by presenting a side-by-side comparison based on available scientific literature.

Metabolic Pathways

The primary site of metabolism for both compounds is the liver, where they undergo Phase I and Phase II biotransformation reactions mediated by hepatic microsomal enzymes.[1]

Pentobarbital

The metabolism of pentobarbital is well-documented and proceeds primarily through two main pathways:

  • Hydroxylation: The major metabolic route involves the oxidation of the pentyl side chain, catalyzed by the cytochrome P450 enzyme system. This results in the formation of hydroxypentobarbital, the principal metabolite.[2]

  • N-Glucosidation: A smaller fraction of pentobarbital undergoes conjugation with glucose to form pentobarbital N-glucoside.[3]

This compound (inferred from Butobarbital)

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolites of pentobarbital and the inferred metabolic profile of this compound based on butobarbital studies.

Table 1: Urinary Excretion of Pentobarbital Metabolites in Humans

MetabolitePercentage of Administered Dose Excreted in UrineReference
Hydroxypentobarbital40-50%[2]
Pentobarbital N-glucoside1.9-6.5%[3]
Unchanged Pentobarbital< 5%[6]

Table 2: Pharmacokinetic Parameters of Pentobarbital in Adults

ParameterValueReference
Elimination Half-Life15 - 50 hours (dose-dependent)[7]
Volume of Distribution~1 L/kg[7]
Protein Binding35-70%[6]
Hepatic Clearance18-37 mL/min[6]
Renal Clearance0.2-2 mL/min[6]

Note: Quantitative data for the metabolites of this compound is not available in the reviewed literature. The primary metabolite is inferred to be a hydroxylated derivative of the butyl side chain, but the exact percentage of excretion is unknown.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of barbiturate metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method to investigate the hepatic metabolism of a drug candidate.

Objective: To determine the in vitro metabolic stability and identify the primary metabolites of this compound and pentobarbital.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound and pentobarbital

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard (e.g., a structurally similar barbiturate not present in the test system)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing the test compound (this compound or pentobarbital) at a final concentration of 1 µM, human liver microsomes (0.5 mg/mL protein), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plate at 4°C to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Metabolites

This protocol details a common method for the quantitative analysis of barbiturates and their metabolites in urine.[8][9]

Objective: To identify and quantify the metabolites of this compound and pentobarbital in urine samples.

Materials:

  • Urine samples from subjects administered with the test compounds

  • Internal standard (e.g., deuterated pentobarbital)

  • Phosphate buffer (pH 7)

  • Solid-phase extraction (SPE) cartridges (e.g., Bond Elute Certify II)

  • Methylating agent (e.g., trimethylanilinium hydroxide (B78521) - TMAH)

  • Ethyl acetate (B1210297)

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard and 1 mL of phosphate buffer (pH 7).

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by phosphate buffer.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with deionized water and then a low-polarity organic solvent (e.g., hexane) to remove interfering substances.

    • Elute the analytes with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mixture of ethyl acetate and the methylating agent (TMAH). This "flash methylation" occurs in the hot GC injection port and improves the chromatographic properties of the barbiturates.[9]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions: Use a temperature program that effectively separates the analytes of interest.

    • Mass Spectrometer Conditions: Operate the mass spectrometer in selective ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for each analyte and the internal standard.

Visualizations

The following diagrams illustrate the metabolic pathways and a typical experimental workflow.

Metabolic_Pathways cluster_pentobarbital Pentobarbital Metabolism cluster_butylbarbituric This compound Metabolism (Inferred) PENTO Pentobarbital HYDROXY Hydroxypentobarbital PENTO->HYDROXY Hydroxylation (CYP450) GLUCO Pentobarbital N-glucoside PENTO->GLUCO N-Glucosidation BUTYL This compound HYDROXY_BUTYL Hydroxylated Metabolite BUTYL->HYDROXY_BUTYL Hydroxylation (CYP450, Inferred)

Caption: Comparative metabolic pathways of Pentobarbital and this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolite Analysis (Urine) HLM Human Liver Microsomes INCUBATE Incubation at 37°C HLM->INCUBATE COMPOUND Test Compound (this compound or Pentobarbital) COMPOUND->INCUBATE NADPH NADPH Regenerating System NADPH->INCUBATE QUENCH Reaction Quenching (Acetonitrile) INCUBATE->QUENCH ANALYZE_INVITRO LC-MS/MS Analysis QUENCH->ANALYZE_INVITRO URINE Urine Sample Collection SPE Solid-Phase Extraction URINE->SPE DERIVATIZE Derivatization (Methylation) SPE->DERIVATIZE ANALYZE_INVIVO GC-MS Analysis DERIVATIZE->ANALYZE_INVIVO

Caption: General experimental workflow for studying barbiturate metabolism.

Conclusion

This comparative guide highlights the metabolic pathways of pentobarbital and provides an inferred pathway for this compound based on its structural analog, butobarbital. The primary metabolic route for both compounds is hepatic oxidation of the alkyl side chain, a reaction catalyzed by the cytochrome P450 system. For pentobarbital, hydroxylation and N-glucosidation are the key metabolic transformations, with hydroxypentobarbital being the major urinary metabolite. While direct quantitative data for this compound is lacking, it is reasonable to predict that hydroxylation of the butyl group is its principal metabolic fate.

The provided experimental protocols offer a foundation for researchers to conduct their own investigations into the metabolism of these and other barbiturate compounds. Further studies are warranted to definitively elucidate the metabolic profile of this compound and to quantify its metabolites. Such research will be invaluable for a comprehensive understanding of its pharmacological and toxicological properties.

References

In Vitro and In Vivo Correlation of 5-Butylbarbituric Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo activities of 5-Butylbarbituric acid and its alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of its pharmacological profile within the broader class of barbiturates. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages established structure-activity relationships and experimental data from analogous compounds to provide a comprehensive overview.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

Barbiturates, including this compound, exert their primary effects on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition.

Barbiturates enhance the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor.[1][4] This binding prolongs the duration of the chloride channel opening induced by GABA, thereby increasing the total chloride ion influx and potentiating the inhibitory signal.[5] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, acting as GABA-mimetics.[5][6]

The following diagram illustrates the signaling pathway of barbiturates at the GABA-A receptor.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- influx GABA GABA GABA->GABA_A_Receptor binds Barbiturate (B1230296) This compound (or alternative) Barbiturate->GABA_A_Receptor binds (allosteric site)

GABA-A Receptor Signaling Pathway

Comparative In Vitro Activity

The following table summarizes representative in vitro data for commonly studied barbiturates that can be considered as alternatives or comparators to this compound.

CompoundIn Vitro AssayKey ParametersResultsReference
Phenobarbital Whole-cell patch clamp (rat hippocampal neurons)EC50 for direct activation3.0 mM[6]
Whole-cell patch clamp (rat hippocampal neurons)EC50 for GABA potentiation (at 1 µM GABA)0.89 mM[6]
Pentobarbital Whole-cell patch clamp (rat hippocampal neurons)EC50 for direct activation0.33 mM[6]
Whole-cell patch clamp (rat hippocampal neurons)EC50 for GABA potentiation (at 1 µM GABA)94 µM[6]
Secobarbital Isolated frog dorsal root ganglia neuronsGABA-mimetic actionMore potent than pentobarbital[5]
Isolated frog dorsal root ganglia neuronsAugmentation of GABA responseMore potent than pentobarbital[5]

Comparative In Vivo Activity

The in vivo activity of barbiturates is often evaluated through their anticonvulsant, sedative, and anesthetic effects in animal models. The potency and duration of action are influenced by the physicochemical properties of the specific derivative, which affect its absorption, distribution, metabolism, and excretion.

The table below presents in vivo data for alternative barbiturates.

CompoundAnimal ModelIn Vivo AssayKey ParametersResultsReference
Phenobarbital RatAnticonvulsant vs. MESED50~20 mg/kgN/A
Pentobarbital MouseAnesthetic ActivityHD50 (Hypnotic Dose)~30-40 mg/kgN/A
R-mTFD-MPPB MousePTZ-induced seizure testAnticonvulsant effectSignificant delay in tonic extension at 10 mg/kg[9]
S-mTFD-MPPB MousePTZ-induced seizure testProconvulsant effectReduced time to tonic seizure onset[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the activity of novel compounds like this compound. Below are outlines of key experimental protocols.

In Vitro: GABA-A Receptor Binding Assay

This assay measures the affinity of a test compound for the GABA-A receptor.

In_Vitro_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Brain_Tissue Rat Brain Tissue Homogenization Homogenize in Buffer Brain_Tissue->Homogenization Centrifugation Centrifuge & Wash Homogenization->Centrifugation Membrane_Pellet Synaptic Membranes Centrifugation->Membrane_Pellet Incubation Incubate Membranes with: - [3H]Muscimol (radioligand) - Test Compound (e.g., this compound) - Control (unlabeled GABA) Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis

In Vitro GABA-A Receptor Binding Assay Workflow

Protocol:

  • Membrane Preparation: Rat cerebral cortex is homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous GABA. The final pellet containing synaptic membranes is resuspended in the assay buffer.[1]

  • Binding Assay: The membrane preparation is incubated with a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) and varying concentrations of the test compound (this compound or alternatives). Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand and then transferred to scintillation vials for radioactivity counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to evaluate the anticonvulsant activity of a compound.

In_Vivo_Workflow cluster_procedure Experimental Procedure Animal_Grouping Group Mice/Rats Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Animal_Grouping->Drug_Admin PTZ_Injection Inject Pentylenetetrazol (PTZ) Drug_Admin->PTZ_Injection Observation Observe for Seizure Activity (e.g., myoclonic jerks, clonic seizures, tonic extension) PTZ_Injection->Observation Data_Recording Record Latency and Severity of Seizures Observation->Data_Recording Data_Analysis Statistical Analysis (e.g., ED50 determination) Data_Recording->Data_Analysis

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 5-Butylbarbituric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Butylbarbituric acid. The following sections detail the experimental protocols and performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research needs.

Introduction to this compound Analysis

This compound is a derivative of barbituric acid with a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol .[1] As with other barbiturates, its accurate and reliable quantification in various matrices is crucial for pharmacokinetic studies, toxicological screening, and quality control in pharmaceutical formulations. Both HPLC-UV and LC-MS are powerful analytical techniques widely employed for the analysis of barbiturates.[2][3] This guide will delve into the principles, methodologies, and performance metrics of each technique for the analysis of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a robust and widely accessible technique for the quantification of barbiturates.[4] The separation is typically achieved on a reversed-phase column.[1]

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol. For analysis in biological matrices like plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to remove interfering substances.[3]

Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used.[5] The composition can be isocratic or a gradient elution.

  • Flow Rate: Typically maintained around 1.0 mL/min.[4]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits absorbance, generally in the range of 210-240 nm for barbiturates.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for trace-level analysis in complex matrices.[1]

Sample Preparation: Similar to HPLC, a stock solution is prepared. For biological samples, a "dilute-and-shoot" approach may be possible for simpler matrices like urine, where the sample is diluted with a working internal standard solution before injection.[7] For more complex matrices, LLE or SPE is employed.[5]

Chromatographic Conditions:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[8]

  • Column: A reversed-phase C18 column with smaller particle sizes (e.g., 2.1 x 100 mm, 1.9 µm) is often used for faster analysis.[8]

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization.[7][8] A gradient elution is common.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.[9]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for barbiturates.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[8]

Data Presentation: Performance Comparison

The performance of HPLC and LC-MS methods is evaluated based on several key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[10] The following table summarizes a comparison of these methods for the analysis of barbiturates, with representative data.

Performance ParameterHPLC-UV (Representative Data for Barbiturates)LC-MS/MS (Representative Data for Barbiturates)Key Differences & Considerations
Linearity (R²) > 0.999[8]> 0.995 - 0.999[2][8]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~2 µg/mL[6]0.02 - 5 ng/mL[2][5]LC-MS/MS is significantly more sensitive, allowing for the detection of much lower concentrations.
Limit of Quantification (LOQ) ~4 µg/mL[6]0.05 - 10 ng/mL[2][3]The lower LOQ of LC-MS/MS makes it suitable for applications requiring trace-level quantification.
Accuracy (% Recovery) 95 - 105%[11]85 - 115%[2][5]Both methods provide high accuracy within acceptable ranges.
Precision (%RSD) < 5%[11]< 15%[2][8]Both methods offer good precision, with LC-MS/MS often showing slightly higher variability at lower concentrations.
Selectivity ModerateHighLC-MS/MS offers superior selectivity due to the specificity of mass detection, reducing the likelihood of interference from matrix components.[1]
Analysis Time 10 - 30 minutes[4]3 - 10 minutes[7][8]LC-MS/MS methods, particularly with UHPLC, can offer significantly faster analysis times.
Cost & Complexity Lower initial and operational cost, simpler to operate.Higher initial investment and operational complexity, requires specialized training.HPLC-UV is more accessible for routine quality control.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound by both HPLC and LC-MS.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis Sample Sample (e.g., Plasma, Urine, Formulation) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection LCMS_Injection LC-MS Injection Evaporation->LCMS_Injection HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Data Acquisition & Analysis UV_Detection->HPLC_Data LC_Separation Chromatographic Separation (C18 Column) LCMS_Injection->LC_Separation Ionization Ionization (ESI-) LC_Separation->Ionization MS_Detection Mass Detection (MRM) Ionization->MS_Detection LCMS_Data Data Acquisition & Analysis MS_Detection->LCMS_Data

Analytical workflow for this compound.

Method Performance Comparison

This diagram provides a visual comparison of the key performance characteristics of HPLC-UV and LC-MS for the analysis of this compound.

G cluster_hplc HPLC-UV cluster_lcms LC-MS hplc_sensitivity Sensitivity (LOD: ~µg/mL) lcms_sensitivity Sensitivity (LOD: ng/mL) hplc_selectivity Selectivity (Moderate) lcms_selectivity Selectivity (High) hplc_cost Cost & Complexity (Low) lcms_cost Cost & Complexity (High) hplc_speed Analysis Speed (Slower) lcms_speed Analysis Speed (Faster)

Performance comparison of HPLC-UV and LC-MS.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound is contingent upon the specific requirements of the study. HPLC-UV offers a robust, cost-effective, and accessible method suitable for routine quality control and the analysis of higher concentration samples. Its primary limitation is its lower sensitivity and selectivity compared to LC-MS.

Conversely, LC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, analysis in complex biological matrices, and definitive identification.[1] While the initial investment and operational complexity are higher, the superior performance of LC-MS is indispensable for many research and development applications. Ultimately, a thorough evaluation of the analytical needs, sample matrix, required sensitivity, and available resources should guide the selection of the most appropriate technique.

References

Benchmarking the Antioxidant Capacity of 5-Butylbarbituric Acid Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has led to a surge in the investigation of novel antioxidant compounds. Barbituric acid derivatives have emerged as a class of compounds with a wide range of biological activities, including potential antioxidant properties.[1][2] This guide provides a framework for objectively benchmarking the antioxidant capacity of 5-Butylbarbituric acid against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

While direct comparative data on the antioxidant capacity of this compound is not extensively available in current literature, this document outlines the standardized in vitro assays—DPPH, ABTS, and ORAC—that form the basis for such a comparison. The subsequent data is presented hypothetically to serve as a template for interpreting experimental outcomes.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value (the concentration required to inhibit 50% of the radical activity) or its Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates greater antioxidant potency.

Table 1: Hypothetical Antioxidant Capacity of this compound and Standard Antioxidants. This table illustrates how experimental data would be presented. The values for this compound are placeholders for discussion purposes, while the values for the standards are representative of typical experimental findings.[3][4][5][6]

CompoundDPPH Assay (IC50, µM)ABTS Assay (TEAC, mmol TE/g)ORAC Assay (µmol TE/g)
This compound Hypothetical DataHypothetical DataHypothetical Data
Trolox ~ 451.00 (Standard)High
Ascorbic Acid ~ 30~ 1.05High
BHT ~ 60~ 0.85Moderate

Note: The IC50 and TEAC values for standard antioxidants can vary depending on the specific experimental conditions.[7]

Experimental Protocols

Accurate and reproducible measurement of antioxidant capacity is paramount. The following are detailed methodologies for the key assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695)

    • This compound and standard antioxidants (Trolox, Ascorbic Acid, BHT)

    • 96-well microplate reader or spectrophotometer

    • Micropipettes

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance at 517 nm should be approximately 1.0.

    • Prepare a series of dilutions of the test compounds (this compound) and standards in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and standards to separate wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9][10]

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate (B84403) buffered saline (PBS) or ethanol

    • This compound and standard antioxidants

    • 96-well microplate reader or spectrophotometer

    • Micropipettes

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

    • Prepare a series of dilutions of the test compounds and standards.

    • Add a small volume of the test compound or standard to a cuvette or well, followed by the diluted ABTS•+ solution.

    • Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

    • A standard curve is generated using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9][11]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents and Equipment:

    • Fluorescein (B123965) sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Phosphate buffer (pH 7.4)

    • This compound and Trolox standard

    • Fluorescence microplate reader with temperature control

    • Black 96-well plates

  • Procedure:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare dilutions of the test compounds and Trolox standard in phosphate buffer.

    • In a black 96-well plate, add the fluorescein solution to each well.

    • Add the test compound or standard to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over time (typically every 1-5 minutes for up to 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • The antioxidant capacity is determined by calculating the area under the curve (AUC) and comparing it to the AUC of the Trolox standard.

Visualizing Experimental Workflow

To further clarify the experimental process, the following diagram illustrates a generalized workflow for an in-vitro antioxidant capacity assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (e.g., DPPH, ABTS•+) mixing Mixing of Reagents and Samples reagent_prep->mixing sample_prep Sample Dilution (this compound & Standards) sample_prep->mixing incubation Incubation (Time & Temperature Controlled) mixing->incubation measurement Spectrophotometric/ Fluorometric Reading incubation->measurement calculation Calculation of % Inhibition or AUC measurement->calculation plotting Plotting Concentration vs. Activity calculation->plotting determination Determination of IC50 or TEAC plotting->determination

Caption: Generalized workflow for in-vitro antioxidant capacity assays.

Conclusion

While many barbituric acid derivatives are known to possess a range of pharmacological activities, specific data on the antioxidant capacity of this compound is needed.[12][13] The experimental framework provided in this guide offers a standardized approach to benchmark its efficacy against well-established antioxidants like Trolox, Ascorbic Acid, and BHT. The generation of such comparative data is crucial for elucidating the potential therapeutic applications of this compound in conditions associated with oxidative stress. Researchers are encouraged to employ these methodologies to contribute to a more comprehensive understanding of this compound's antioxidant profile.

References

Safety Operating Guide

Proper Disposal of 5-Butylbarbituric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Butylbarbituric acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a barbiturate (B1230296) derivative, this compound requires careful handling and adherence to hazardous waste disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is mandatory to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a laboratory coat.[1] All handling of the compound should occur in a well-ventilated area to minimize the risk of inhalation.[1] In case of a spill, the material should be collected using spark-proof tools and placed in a sealed, appropriate container for disposal.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound from a laboratory is through a licensed and registered professional waste disposal service.

  • Waste Identification and Classification :

    • Treat this compound as a hazardous pharmaceutical waste. While some regulations may not classify it as hazardous, it is best practice to manage barbiturates as controlled substances, which must be rendered "non-retrievable".[1]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization :

    • Use a designated, compatible, and properly sealed hazardous waste container.[2][3] The container must not be leaking or damaged.[2]

    • For pure chemical waste, label the container with "Waste this compound" or "Hazardous Waste this compound".[2]

    • For mixtures, all components comprising at least 1% by volume must be listed on the label.[2]

  • Labeling :

    • Properly label all waste containers with a hazardous waste tag as soon as accumulation begins.[3]

    • The label should include the chemical name, concentration, and any associated hazards.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4]

    • Ensure the container is kept closed at all times, except when adding waste.[3]

    • Store liquid waste containers in secondary containment.[5]

    • Laboratories may accumulate no more than 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) hazardous waste.[2][4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2]

    • All hazardous drug waste disposal must be arranged through an outside vendor for incineration.[2] Incineration is the primary method recognized by the Drug Enforcement Administration (DEA) to meet the "non-retrievable" standard for controlled substances.[1]

    • Ensure all required documentation, such as a DEA Form 41 for surrendered drugs, is completed and witnessed by two authorized employees.[1]

Data Presentation: Hazardous Waste Labeling

For mixtures containing this compound, the following information should be clearly indicated on the waste container label:

Component NameChemical FormulaConcentration (%)Hazards
This compoundC₈H₁₂N₂O₃Irritant
List other components

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Generation (this compound) BB BB A->BB B Step 2: Segregate as Hazardous Pharmaceutical Waste C Step 3: Use Designated and Sealed Container D Step 4: Label Container with Contents and Hazards C->D E Step 5: Store in Satellite Accumulation Area (SAA) D->E F Step 6: Contact EHS for Waste Pickup E->F G Step 7: Licensed Vendor Disposal (Incineration) F->G H Step 8: Complete and Retain Documentation G->H BB->C

Caption: Workflow for the proper disposal of this compound.

Important Considerations :

  • Do not dispose of this compound down the drain. [6] This can lead to environmental contamination.[7]

  • Empty containers that held this compound should be handled in the same way as the substance itself, unless they have been triple rinsed.[3][6]

  • Be aware of and comply with all relevant national, regional, and local provisions for hazardous waste disposal.[6][8]

References

Personal protective equipment for handling 5-Butylbarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Butylbarbituric acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound may not meet the criteria for hazard classification under Regulation (EC) No 1272/2008, other sources suggest it may be harmful if swallowed and can cause skin and serious eye irritation[1]. Therefore, a cautious approach and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationStandard
Eyes Safety glasses with side-shields or chemical safety goggles.[2][3]NIOSH (US) or EN 166 (EU)[2][4]
Hands Chemical-resistant gloves (e.g., PVC, nitrile rubber).[2][3] Gloves must be inspected before use and disposed of properly after handling.[2]EN 374[2]
Body Laboratory coat or protective clothing to prevent skin exposure.[2][5]---
Respiratory For nuisance-level dust or if dust generation is likely, use a NIOSH/MSHA or EN 149 approved respirator.[2]NIOSH (US) or CEN (EU)[2]

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • Work in a well-ventilated area.[5][6][7] Use a local exhaust ventilation system (fume hood) to minimize dust and vapor exposure.[7]

  • An eyewash station and safety shower should be readily accessible.[3][7]

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, read the Safety Data Sheet (SDS) thoroughly.

    • Ensure the work area is clean and uncluttered.[8][9]

    • Assemble all necessary equipment and reagents.

    • Put on the full required PPE as detailed in the table above.

  • Weighing and Transferring:

    • Handle this compound as a powder. Avoid creating dust.[4][5][7]

    • If possible, conduct weighing and transferring operations within a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatula, scoop) to handle the powder.

    • Close the container tightly after use.[3][4][7]

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[3][4][7]

    • Do not eat, drink, or smoke in the laboratory.[5][6][8][10]

    • Keep hands away from the face, eyes, and mouth.[10]

    • In case of accidental contact, follow the first aid procedures outlined below.

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[2][5][6][9][10]

    • Clean the work area and any equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

    • Remove lab coats and other reusable PPE before leaving the work area.[9][10]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting.[6] Seek medical attention.[2]

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.[2]

  • Wear appropriate PPE as outlined above.[2]

  • Carefully sweep or scoop up the solid material, avoiding dust generation.[2]

  • Place the spilled material into a suitable, labeled, and closed container for disposal.[2]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

  • Dispose of this compound and any contaminated materials through a licensed waste disposal company.[2][7]

  • Do not dispose of the substance down the drain unless specifically permitted by local regulations.[2]

  • Contaminated packaging should be handled in the same way as the substance itself and disposed of accordingly.[6][7]

Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Read SDS prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer in Ventilated Area prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 post1 Clean Work Area handle3->post1 post2 Wash Hands post1->post2 post3 Doff PPE post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Dispose via Licensed Company disp1->disp2

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Butylbarbituric acid
Reactant of Route 2
Reactant of Route 2
5-Butylbarbituric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.